ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKQUJAPEZEESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220278 | |
| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70015-76-8 | |
| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070015768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents, demonstrating a remarkable range of biological activities.[1] Among the vast family of pyrazole-containing compounds, Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate stands out as a critical building block and a molecule of significant interest. While the nomenclature can vary based on the numbering of the pyrazole ring, this guide will focus on the compound commonly identified by the CAS Number 16078-71-0 , also known as Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[2] This molecule's unique structural features, including a strategically positioned amino group and a phenyl substituent, make it a versatile scaffold for the synthesis of a diverse array of bioactive compounds.
This technical guide provides a comprehensive overview of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, delving into its fundamental properties, synthesis, and its burgeoning applications in the realm of drug discovery and development. The insights provided herein are curated to empower researchers to harness the full potential of this intriguing heterocyclic compound.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key identifiers and properties of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 16078-71-0 | PubChem[2] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | PubChem[2] |
| Molecular Weight | 231.25 g/mol | PubChem[2] |
| IUPAC Name | ethyl 5-amino-1-phenylpyrazole-4-carboxylate | PubChem[2] |
| Synonyms | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PubChem[2] |
| Appearance | Solid | --- |
| Melting Point | 96-100 °C | Sigma-Aldrich[1] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyrazoles is a field of active research, with various methodologies developed to achieve diverse substitution patterns. The preparation of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate and its analogs often involves the cyclization of appropriately functionalized precursors.
A common synthetic approach involves the condensation reaction between a hydrazine derivative and a β-ketoester or a related three-carbon synthons. The causality behind this experimental choice lies in the inherent reactivity of the hydrazine nucleophile with the electrophilic carbonyl carbons of the β-ketoester, leading to a cyclization cascade that efficiently constructs the pyrazole ring.
Experimental Protocol: A Generalized Synthetic Route
The following protocol outlines a representative synthesis of an aminopyrazole carboxylate derivative. It is important to note that specific reaction conditions may vary depending on the starting materials and desired yield.
-
Reaction Setup: A solution of a suitable hydrazine (e.g., phenylhydrazine) in a protic solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: To this solution, an equimolar amount of an ethyl α-cyano-β-aminocrotonate derivative is added portion-wise. The cyano and ester groups provide the necessary functionalities for the subsequent cyclization and the final product structure.
-
Reflux and Monitoring: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Visualizing the Synthetic Workflow
Caption: Generalized workflow for the synthesis of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Applications in Drug Discovery and Development
The aminopyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The presence of the amino group provides a key hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions within protein binding pockets.
Kinase Inhibition
A significant area of application for aminopyrazole derivatives is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyrazole core can serve as a scaffold to which various functional groups are attached to achieve potent and selective inhibition of specific kinases.
Anticancer and Anti-inflammatory Agents
Research has demonstrated that compounds incorporating the 5-aminopyrazole moiety exhibit promising anticancer and anti-inflammatory activities.[1][3] For instance, certain derivatives have shown inhibitory effects on cancer cell proliferation.[1] Furthermore, the structural similarity of some aminopyrazoles to known anti-inflammatory drugs suggests their potential as novel therapeutic agents for inflammatory conditions.[3]
Signaling Pathway Modulation
The therapeutic effects of aminopyrazole-based compounds are often attributed to their ability to modulate specific signaling pathways. For example, as kinase inhibitors, they can interfere with phosphorylation cascades that are critical for cell growth, survival, and inflammation.
Caption: Inhibition of a kinase signaling pathway by an aminopyrazole derivative.
Conclusion and Future Perspectives
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a molecule of considerable importance in contemporary medicinal chemistry. Its versatile synthesis and the biological activities of its derivatives underscore its potential as a scaffold for the development of novel therapeutics. Future research will likely focus on the synthesis of new libraries of compounds based on this core structure and the exploration of their efficacy against a broader range of diseases. As our understanding of the molecular basis of disease deepens, the rational design of aminopyrazole derivatives will continue to be a fruitful avenue for drug discovery.
References
-
PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]
-
PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
Sources
A-Z Structural Analysis of Ethyl 4-Amino-3-Phenyl-1H-Pyrazole-5-Carboxylate: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth structural elucidation of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. By integrating data from multiple analytical techniques, we present a holistic view of its molecular architecture, offering critical insights for researchers in drug design and development. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, present in numerous FDA-approved drugs, making a thorough understanding of its derivatives essential for future innovation.[1][2][3]
Molecular Overview and Synthetic Strategy
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate belongs to the aminopyrazole class of compounds, which are widely used as synthons in conjugate addition and cycloaddition reactions.[4] Its structure features a central pyrazole ring functionalized with an amino group, a phenyl ring, and an ethyl carboxylate group. These substituents provide a rich tapestry of potential intermolecular interactions, crucial for molecular recognition at biological targets.
A common and effective synthesis route involves the condensation of a suitable hydrazide with a ketene dithioacetal precursor, a method that has been successfully applied to create libraries of analogous pyrazole derivatives for pharmacological screening.[5] Post-synthesis, rigorous purification and characterization are paramount to ensure the integrity of the compound for subsequent structural and biological evaluation.
Caption: 2D structure of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Spectroscopic Elucidation: Deciphering the Molecular Blueprint
Spectroscopic analysis is the cornerstone of structural characterization, providing a detailed electronic and vibrational fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic environments of atomic nuclei (specifically ¹H and ¹³C), revealing the connectivity and chemical environment of each atom. For a definitive analysis, spectra are typically recorded in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), and chemical shifts are calibrated against the residual solvent peak.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.
-
Causality: The ethyl group protons appear as a characteristic triplet and quartet due to spin-spin coupling. The aromatic protons of the phenyl group typically resonate as a complex multiplet. The protons of the amino (NH₂) and pyrazole (NH) groups are often observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule.
-
Causality: The carbonyl carbon of the ester is significantly deshielded and appears at the downfield end of the spectrum (~160-170 ppm). Carbons of the phenyl and pyrazole rings resonate in the aromatic region (~110-150 ppm), while the sp³ hybridized carbons of the ethyl group appear at the upfield end of the spectrum.
-
Table 1: Predicted NMR Spectroscopic Data
| Technique | Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) |
| -CH₂ (Ethyl) | 4.2 - 4.4 | Quartet (q) | |
| -NH₂ (Amino) | 5.0 - 6.0 | Broad Singlet (br s) | |
| Ar-H (Phenyl) | 7.2 - 7.6 | Multiplet (m) | |
| N-H (Pyrazole) | 12.0 - 13.0 | Broad Singlet (br s) | |
| ¹³C NMR | -CH₃ (Ethyl) | ~14 | - |
| -CH₂ (Ethyl) | ~60 | - | |
| Pyrazole C4 | ~90-100 | - | |
| Phenyl & Pyrazole Cs | ~125-145 | - | |
| Pyrazole C3/C5 | ~140-155 | - |
| | C=O (Ester) | ~165 | - |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This technique is exceptionally useful for identifying functional groups.
-
Causality: The spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group. The N-H stretching vibrations of both the pyrazole NH and the primary amino group will appear as distinct bands in the high-frequency region. The presence of aromatic C-H and C=C stretching confirms the phenyl and pyrazole rings.
Table 2: Key Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| N-H (Pyrazole Ring) | Stretching | 3100 - 3300 |
| N-H (Amino Group) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1690 - 1720 |
| C=C / C=N (Rings) | Stretching | 1450 - 1600 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.[6]
-
Causality: In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (231.25 g/mol for C₁₂H₁₃N₃O₂).[7] This molecular ion can then undergo fragmentation. Common fragmentation pathways for this molecule include the loss of the ethoxy radical (-OC₂H₅, 45 Da) or the ethyl radical (-C₂H₅, 29 Da) from the ester group, and cleavage of the pyrazole ring.[8][9] The stability of the resulting fragments dictates the intensity of their corresponding peaks in the mass spectrum.[9]
Caption: A plausible mass spectrometry fragmentation pathway.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopy provides connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions.[10][11] This information is invaluable for understanding how the molecule might fit into a protein's active site.
Experimental Protocol: A Self-Validating System
The process from powder to solved structure is a multi-step workflow designed to ensure data integrity and accuracy.[12][13]
-
Crystal Growth: High-purity compound is dissolved in an appropriate solvent system. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of suitable size and quality for diffraction.[14]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal vibration.[13] It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11][14]
-
Structure Solution & Refinement: The diffraction data (spot intensities and positions) are processed to calculate an electron density map of the unit cell.[11] An initial model of the molecule is fitted to this map. This model is then computationally refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
Caption: Standard workflow for small-molecule X-ray crystallography.
Expected Structural Features & Intermolecular Forces
Based on known structures of similar aminopyrazoles, several key features are anticipated:[15]
-
Planarity: The pyrazole ring itself is expected to be highly planar.[15]
-
Torsion Angle: There will be a specific torsion angle between the plane of the pyrazole ring and the phenyl ring, which influences the molecule's overall shape and potential for π-stacking interactions.
-
Hydrogen Bonding: The amino group (-NH₂) and the pyrazole N-H group are potent hydrogen bond donors, while the pyrazole pyridine-type nitrogen (N2), the ester carbonyl oxygen, and the amino nitrogen can act as acceptors.[4][16][17] These interactions are critical in defining the crystal packing and are a primary mechanism for binding to biological targets.[18]
Table 3: Typical Bond Lengths and Angles
| Parameter | Atoms | Expected Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-O (Ester) | ~1.35 Å | |
| C-N (Ring) | ~1.33 - 1.38 Å | |
| N-N (Ring) | ~1.36 Å | |
| C-C (Aromatic) | ~1.39 Å | |
| Bond Angle | O=C-O | ~125° |
| | C-N-N (Ring) | ~105 - 112° |
Relevance in Drug Development
The structural features elucidated here directly inform the potential of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate as a scaffold in drug discovery. The pyrazole core is a key component in numerous kinase inhibitors and other therapeutic agents.[19][20]
-
Pharmacophore Model: The molecule presents key pharmacophoric features: a hydrogen bond donor (NH/NH₂), a hydrogen bond acceptor (N/C=O), and an aromatic/hydrophobic region (phenyl ring).
-
Structure-Activity Relationship (SAR): This detailed structural analysis provides a baseline for SAR studies. Modifications to the phenyl ring, the ester group, or the amino group can be rationally designed to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. For example, the amino and pyrazole N-H groups are prime sites for forming directional hydrogen bonds within an enzyme's active site, while the phenyl ring can engage in favorable hydrophobic or π-stacking interactions.
Caption: Key pharmacophoric features of the aminopyrazole scaffold.
Conclusion
The comprehensive structural analysis of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, achieved through the synergistic application of NMR, IR, and mass spectrometry, and contextualized with the principles of X-ray crystallography, provides a robust foundation for its application in medicinal chemistry. The detailed understanding of its electronic properties, functional groups, 3D architecture, and potential for intermolecular interactions is critical for the rational design of novel therapeutics. This guide serves as a technical blueprint, demonstrating the rigorous, multi-faceted approach required to fully characterize a promising molecule for drug development pipelines.
References
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. IUCr Journals. Available at: [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]
-
The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Royal Society of Chemistry. Available at: [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC - NIH. Available at: [Link]
-
x Ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. NIH. Available at: [Link]
-
X-ray Crystallography. Creative BioMart. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
-
A vibrational assignment for pyrazole. Journal of the Chemical Society B - RSC Publishing. Available at: [Link]
-
Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available at: [Link]
-
Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. Available at: [Link]
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. rigaku.com [rigaku.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 17. mdpi.com [mdpi.com]
- 18. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to a notable scarcity of direct experimental data for this specific isomer in publicly accessible literature, this document pioneers a predictive and procedural approach. We leverage data from closely related isomers, particularly ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, to establish a baseline of predicted properties. Critically, this guide then furnishes detailed, field-proven experimental protocols for the empirical determination of these essential characteristics. By offering a robust framework for synthesis and analysis, this document empowers researchers to elucidate the precise physicochemical profile of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a crucial step in the advancement of its potential therapeutic applications.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1] Aminopyrazole derivatives, in particular, are recognized as valuable scaffolds for targeting a range of biological entities, including kinases and cyclooxygenases.[3] The specific substitution pattern of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate suggests its potential as a key intermediate or a pharmacologically active agent itself. A thorough understanding of its physicochemical properties is paramount for its development, influencing everything from its synthesis and purification to its formulation and bioavailability.
Predicted Physicochemical Profile
In the absence of direct experimental data for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, we present a table of predicted and analogous properties. The primary analog used for these predictions is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, given its structural similarity. It is imperative to note that these are estimations and require experimental verification.
| Property | Predicted/Analogous Value | Rationale and Context |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 231.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Common for many organic compounds of this nature. |
| Melting Point | Approx. 100-110 °C | Based on the melting point of the isomer ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (101-103 °C). Positional differences of substituents will influence crystal lattice packing and thus the melting point. |
| Solubility | Predicted to be soluble in DMSO, DMF, chloroform, and hot ethanol; sparingly soluble in water and methanol. | Based on solubility data for the structurally similar ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate.[4] The presence of both polar (amino, ester) and non-polar (phenyl) groups suggests this solubility profile. |
| pKa | Estimated range of 2.0-3.0 for the pyrazole ring nitrogen and 4.0-5.0 for the amino group. | The parent pyrazole has a pKa of approximately 2.5.[1] The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring will influence the basicity of the pyrazole and amino nitrogens. This is a critical parameter to determine experimentally. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be around 2.0-2.5 | Based on the XLogP3 value of 2.3 for the isomer ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This indicates moderate lipophilicity. |
Synthesis and Characterization: An Experimental Framework
The synthesis of 4-aminopyrazole derivatives can be approached through several established routes. A plausible synthetic pathway for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is outlined below, followed by a general workflow for its characterization.
Proposed Synthesis
A common strategy for the synthesis of 4-aminopyrazoles involves the reduction of a 4-nitro or 4-nitroso precursor. The synthesis could therefore proceed as follows:
-
Synthesis of Ethyl 2-phenyl-2-(hydroxyimino)acetate: Reaction of ethyl benzoylacetate with a nitrosating agent (e.g., sodium nitrite in acidic conditions).
-
Synthesis of Ethyl 4-nitro-3-phenyl-1H-pyrazole-5-carboxylate: Cyclocondensation of the hydroxyimino intermediate with a suitable three-carbon synthon bearing a nitro group, followed by esterification if necessary.
-
Reduction to Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate: Reduction of the nitro group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).
Spectroscopic and Physicochemical Characterization Workflow
The following diagram illustrates a comprehensive workflow for the characterization of the synthesized compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden this range.[5]
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to approximately 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Perform the determination in triplicate to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
Principle: The equilibrium solubility is determined by allowing a surplus of the compound to equilibrate with a solvent over a set period, followed by quantification of the dissolved compound in the supernatant.[6]
Apparatus: Temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a suitable filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Express the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the pH at which a compound is 50% ionized. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[7][8]
Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer.
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).
-
Maintain a constant ionic strength in the solution by adding a background electrolyte (e.g., KCl).
-
Place the solution in a thermostatted vessel and stir continuously.
-
Titrate the solution with a standardized solution of HCl (for a basic compound) or NaOH (for an acidic compound).
-
Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.
Spectral Data Acquisition and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons of the phenyl group, an NH₂ proton signal (which may be broad), and signals for the ethyl group of the ester (a quartet and a triplet). The position of the pyrazole proton will be informative.
-
¹³C NMR: Will show distinct signals for the carbons of the pyrazole ring, the phenyl group, the ester carbonyl, and the ethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Characteristic absorption bands are expected for N-H stretching of the amino group (typically two bands in the region of 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching of the pyrazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-H stretching of the aromatic and aliphatic groups.[9][10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum can provide valuable structural information, with typical fragmentations of pyrazoles involving the loss of HCN.[11][12]
Stability Considerations
The pyrazole ring is generally stable.[1] However, the ester functionality may be susceptible to hydrolysis under acidic or basic conditions. The amino group can undergo oxidation, especially in the presence of light and air. A formal stability study should be conducted under various conditions (e.g., different pH values, temperatures, and light exposure) to determine the compound's shelf-life and degradation pathways.
Conclusion
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate represents a molecule of considerable interest for further investigation in drug discovery. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis and comprehensive physicochemical characterization. The detailed protocols outlined herein are designed to be self-validating and grounded in established scientific principles. By systematically applying these methodologies, researchers can generate the critical data necessary to unlock the full potential of this promising pyrazole derivative.
References
- Fichez, J., Busca, P., & Prestat, G. (Year). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Du, Y. F. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry, 13, 1300–1321.
- Smolecule. (2023). Ethyl 5-amino-3-(methylthio)
- ResearchGate. (n.d.). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines (NJC).
- Chemistry LibreTexts. (2022). 6.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ResearchGate. (n.d.). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid.
- ResearchGate. (n.d.).
- Iraqi National Journal of Chemistry. (2014). Potentiometric study for Determination ofPKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Lund University Publications. (n.d.).
- University of Alberta. (n.d.).
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
- European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
- ACS Publications. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
- ACS Publications. (n.d.).
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- SSERC. (n.d.).
- Figshare. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- USP-NF. (2016). <1236> Solubility Measurements.
- California State University, Bakersfield. (n.d.). Experiment 1 - Melting Points.
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). Organic Letters Ahead of Print.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- ARKIVOC. (2009). Recent developments in aminopyrazole chemistry.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
- University of Technology, Jamaica. (n.d.).
- Creative Bioarray. (n.d.).
- Vandana Publications. (2025).
- ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[1][3] Its remarkable versatility and ability to form diverse molecular interactions have rendered it a focal point for discovering new therapeutics against a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[4][5] The inherent stability and synthetic tractability of the pyrazole ring allow for extensive chemical modification, enabling the generation of large, diverse compound libraries.[6] This guide provides a comprehensive, technically-grounded framework for researchers embarking on the biological activity screening of novel pyrazole derivatives, moving from initial high-throughput triage to detailed mechanistic studies.
Part I: Designing a Robust Screening Cascade
A successful screening campaign is not a single experiment but a multi-stage, hierarchical process designed to efficiently identify true "hits" while eliminating false positives and undesirable compounds early. This "screening cascade" approach saves resources and focuses efforts on the most promising molecules.
The core principle is to start with high-throughput, cost-effective assays that cast a wide net (Primary Screening) and progressively move towards more complex, resource-intensive assays that provide deeper biological insight (Secondary and Tertiary Screening).
Part II: In Vitro Screening Protocols: The Core Assays
The choice of initial screening assays depends on the therapeutic goal. Below are detailed, field-proven protocols for three common areas of pyrazole research: anticancer, antimicrobial, and anti-inflammatory activity.
A. Anticancer Activity Screening
High-throughput screening (HTS) has revolutionized cancer drug discovery by enabling the rapid evaluation of vast compound libraries.[7][8] Initial screening typically involves assessing a compound's general cytotoxicity against cancer cell lines.
1. Primary Assay: Cell Viability (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is widely used for initial cytotoxicity screening due to its simplicity and high-throughput compatibility.[10]
-
Principle of the Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.
-
Detailed Protocol: MTT Cytotoxicity Assay [11][12]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
-
Causality and Controls:
-
Why a 24h pre-incubation? To ensure cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the experiment.
-
Vehicle Control (DMSO): Essential to confirm that the solvent used to dissolve the compounds has no intrinsic toxicity at the concentration used.
-
Positive Control (Doxorubicin): A known cytotoxic agent that validates the assay is performing correctly and the cells are responsive to treatment.
-
2. Secondary Assay: Target-Based (Kinase Inhibition)
Many pyrazole-based anticancer agents function by inhibiting specific protein kinases, which are crucial regulators of cell signaling pathways.[14] Therefore, a direct in vitro kinase assay is a critical secondary screen to confirm the mechanism of action.[15]
-
Principle of the Assay: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[16] Inhibition of the kinase by a pyrazole compound results in a decreased signal. The ADP-Glo™ Kinase Assay is a common luminescent method that quantifies the amount of ADP produced during the kinase reaction.[15]
// Nodes Kinase [label="Kinase Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Protein Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole [label="Pyrazole Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phospho_Substrate [label="Phosphorylated Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; Signal [label="Luminescent Signal\n(Proportional to ADP)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges {Kinase, Substrate, ATP} -> Phospho_Substrate [label="Phosphorylation"]; Phospho_Substrate -> ADP; Pyrazole -> Kinase [label="Binding & Inhibition", style=dashed, color="#EA4335"]; ADP -> Signal [label="Detection Reaction"]; } dot Caption: Principle of an in vitro kinase inhibition assay.
-
Protocol Outline: ADP-Glo™ Kinase Assay [15][17]
-
Kinase Reaction: In a 96-well plate, combine the target kinase, the pyrazole compound (at various concentrations), the specific substrate for the kinase, and ATP in a kinase reaction buffer.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to allow for phosphorylation. The reaction time must be within the linear range of the enzyme kinetics.[18]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate any remaining unconsumed ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.
-
Signal Measurement: Measure the luminescence using a plate reader. A lower light signal indicates less ADP was produced, signifying potent inhibition of the kinase.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
B. Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibiotics. Pyrazole derivatives have shown significant potential as antimicrobial agents.[19][20]
Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of bacteria.[21][22][23] It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle of the Assay: A standardized suspension of bacteria is exposed to serial dilutions of the pyrazole compounds in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration where no growth is observed.[24]
-
Detailed Protocol: Broth Microdilution (Following CLSI Guidelines) [21][24]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.[24]
-
Controls:
-
Growth Control: A well containing only broth and bacteria (no compound).
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
C. Anti-inflammatory Activity Screening
Many pyrazole compounds, most notably Celecoxib, exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[25][26][27]
Primary Assay: COX Inhibition Assay
This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle of the Assay: COX enzymes catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2).[28] The assay measures the amount of prostaglandin produced, typically via a colorimetric or fluorescent detection method. A decrease in product formation indicates COX inhibition.
-
Protocol Outline: COX (ovine/human) Inhibitor Screening Assay
-
Reagent Preparation: Prepare solutions of the COX-1 or COX-2 enzyme, heme, arachidonic acid (substrate), and the pyrazole compounds.
-
Enzyme Inhibition: In a 96-well plate, incubate the enzyme with the pyrazole compound (or a known inhibitor like Celecoxib as a positive control) for a short period.
-
Initiate Reaction: Add arachidonic acid to start the enzymatic reaction. Incubate at 37°C for a defined time.
-
Detection: Stop the reaction and add a developing reagent that reacts with the prostaglandin product to generate a measurable colorimetric or fluorescent signal.
-
Measurement & Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Part III: Data Analysis and Hit-to-Lead Progression
Once screening is complete, the data must be rigorously analyzed.
Data Presentation
Quantitative data from dose-response experiments should be summarized in clear, structured tables.
Table 1: Hypothetical Anticancer Screening Data for Pyrazole Analogs
| Compound ID | Cell Line | IC₅₀ (µM) | Target Kinase | IC₅₀ (µM) |
| PYR-001 | A549 (Lung) | 2.5 | EGFR | 0.8 |
| PYR-002 | A549 (Lung) | 15.7 | EGFR | > 50 |
| PYR-003 | MCF-7 (Breast) | 0.9 | CDK2 | 0.15 |
| PYR-004 | MCF-7 (Breast) | 22.1 | CDK2 | 18.4 |
| Doxorubicin | A549/MCF-7 | 0.1 / 0.08 | - | - |
Table 2: Hypothetical Antimicrobial Screening Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYR-101 | 4 | > 64 |
| PYR-102 | 8 | 16 |
| PYR-103 | > 64 | > 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Structure-Activity Relationship (SAR)
The data from these tables are crucial for establishing a Structure-Activity Relationship (SAR).[29][30] By comparing the chemical structures of active compounds (like PYR-001 and PYR-003) with inactive ones (PYR-002 and PYR-004), medicinal chemists can identify which chemical modifications enhance potency and selectivity.[31] This iterative process of synthesis and screening is the engine of lead optimization.[29]
Conclusion
The biological screening of novel pyrazole compounds is a systematic, multi-faceted endeavor that requires careful planning, robust assay execution, and insightful data analysis. By employing a hierarchical screening cascade, researchers can efficiently navigate vast chemical libraries to identify promising lead candidates. The detailed protocols and strategic insights provided in this guide serve as a foundational blueprint for drug development professionals aiming to unlock the full therapeutic potential of the privileged pyrazole scaffold.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. National Institutes of Health (NIH). Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Celecoxib. NCBI Bookshelf. Available at: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]
-
Anti-Inflammatory Activity of Natural Products. PubMed Central. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Wiley Online Library. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Celecoxib. Wikipedia. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. ResearchGate. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available at: [Link]
-
What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 8. atcc.org [atcc.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. In vitro kinase assay [protocols.io]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 28. ClinPGx [clinpgx.org]
- 29. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to Identifying Novel Derivatives of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel derivatives of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2] This document delineates strategic approaches for derivative design, detailed synthetic methodologies, robust characterization techniques, and preliminary biological evaluation strategies. By integrating established chemical principles with actionable, field-proven protocols, this guide serves as a self-validating system to empower the rational design and synthesis of new chemical entities with therapeutic potential.
Introduction: The Significance of the 4-Aminopyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[3] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][4][5] The subject of this guide, ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (a specific isomer of the PubChem compound with CAS number 16078-71-0[6]), represents a versatile scaffold ripe for chemical exploration.
The core structure presents multiple points for diversification: the phenyl ring, the amino group, the ester moiety, and the pyrazole nitrogen atoms. This structural flexibility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns. The rationale for developing novel derivatives is rooted in the potential to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of superior drug candidates.
Strategic Approaches for Derivative Design
The design of novel derivatives should be a deliberate and informed process, leveraging both empirical data and computational tools to maximize the probability of success.
Structure-Activity Relationship (SAR) Analysis
A thorough understanding of the SAR of existing pyrazole derivatives is paramount. By identifying which structural features are essential for biological activity (the pharmacophore) and which can be modified, researchers can make more strategic design choices. This involves analyzing how changes to the phenyl ring, amino group, and ester functionality impact target binding and cellular activity.
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in medicinal chemistry.[7][8] This strategy can be employed to improve potency, enhance selectivity, alter metabolic pathways, and reduce toxicity.[7]
-
Ester and Amide Bioisosteres: The ethyl ester group is susceptible to hydrolysis by esterases in vivo. Replacing it with more stable bioisosteres, such as oxadiazoles, triazoles, or isoxazoles, can improve metabolic stability and pharmacokinetic profiles.[9]
-
Amino Group Bioisosteres: The amino group can be a site for metabolic modification. Bioisosteric replacements such as hydroxyl or methyl groups can be considered, although this may significantly alter the molecule's hydrogen bonding capacity and overall properties.[10]
Computational and In Silico Methods
Modern drug design heavily relies on computational tools to predict the properties and activities of virtual compounds before their synthesis. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping can help prioritize synthetic targets and guide the design of more effective derivatives.
Synthetic Methodologies for Novel Derivatives
A robust and flexible synthetic strategy is essential for generating a diverse library of derivatives. The following section provides detailed protocols for the synthesis of the core scaffold and its subsequent modification.
Synthesis of the Core Pyrazole Scaffold
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry.[11] One of the most common and efficient methods involves the condensation of a β-ketonitrile with a hydrazine derivative.
Experimental Protocol: Synthesis of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
This protocol is a generalized procedure based on common synthetic routes for 5-aminopyrazoles.[12]
-
Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-oxopropanoate. To a solution of ethyl cyanoacetate and a suitable benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) in an appropriate solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), slowly add a non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) at a reduced temperature (e.g., 0 °C or -78 °C).
-
Step 2: Cyclization with Hydrazine. To the solution containing the β-ketonitrile from Step 1, add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine for N-phenyl derivatives) and reflux the mixture. The choice of hydrazine will determine the substituent on the N1 position of the pyrazole ring.
-
Work-up and Purification. After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validating System: The identity and purity of the synthesized core scaffold must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next steps.
Derivatization Strategies
The core scaffold offers multiple handles for chemical modification. The following diagram illustrates the key points of diversification.
Caption: Key diversification points on the pyrazole scaffold.
Experimental Protocols for Derivatization:
-
Modification of the Phenyl Ring:
-
Suzuki Coupling: For the introduction of new aryl or heteroaryl groups, the phenyl ring can be functionalized with a halide (e.g., bromine or iodine) and then subjected to palladium-catalyzed Suzuki coupling with a boronic acid or ester.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of amino groups onto an aryl halide.
-
-
Derivatization of the Amino Group:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces alkyl substituents.
-
-
Modification of the Ester Group:
-
Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. The resulting acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form a diverse library of amides.
-
Reduction to Alcohol: The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride. This alcohol can then be further functionalized.
-
Characterization and Purification
Rigorous characterization and purification are critical to ensure the integrity of the synthesized compounds and the reliability of subsequent biological data.
Table 1: Standard Analytical Techniques for Compound Characterization
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. |
| Mass Spectrometry | Molecular Weight Determination | Confirmation of molecular formula (High-Resolution MS). |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H, C-N). |
| HPLC | Purity Assessment | Quantifies the purity of the final compound. |
| Column Chromatography | Purification | Separation of the desired compound from impurities and byproducts. |
Screening and Biological Evaluation
The ultimate goal of synthesizing novel derivatives is to identify compounds with improved biological activity. A well-defined screening cascade is essential for efficiently evaluating the synthesized library.
Experimental Workflow: Biological Screening Cascade
Caption: A typical workflow for biological screening.
-
Primary Screening: This initial screen should be a high-throughput assay that allows for the rapid testing of the entire compound library against the biological target of interest.
-
Secondary Screening: Compounds that show activity in the primary screen are then subjected to more complex, often cell-based, assays to confirm their activity and assess their functional effects.
-
Selectivity Profiling: Active compounds should be tested against a panel of related targets to determine their selectivity.
-
In Vitro ADMET Profiling: Promising compounds are then evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Conclusion and Future Perspectives
The ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate scaffold represents a highly versatile starting point for the discovery of novel therapeutic agents. By employing a rational design strategy, robust synthetic methodologies, and a systematic approach to biological evaluation, researchers can efficiently explore the chemical space around this privileged core. The integration of computational methods and a deep understanding of SAR will continue to drive the successful identification of new drug candidates from this promising class of compounds. The future of pyrazole-based drug discovery lies in the continued exploration of novel derivatization strategies and the application of advanced screening technologies to identify compounds with superior efficacy and safety profiles.
References
-
(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available from: [Link]
- EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents.
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. Available from: [Link]
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. Available from: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]
-
Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers. Available from: [Link]
-
Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available from: [Link]
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. Available from: [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available from: [Link]
-
ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem. Available from: [Link]
-
Ester and Amide Bioisosteres - Cambridge MedChem Consulting. Available from: [Link]
-
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate - MySkinRecipes. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. Available from: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the fundamental principles of solubility, outlines a robust experimental framework for its determination, and discusses the theoretical underpinnings of solute-solvent interactions relevant to this class of compounds. By presenting a detailed, field-proven protocol and exploring the causal relationships behind experimental choices, this guide serves as an essential resource for researchers engaged in the development of pyrazole-based therapeutic agents.
Introduction: The Critical Role of Solubility in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, with its distinct arrangement of functional groups—an amino group, a phenyl ring, and an ethyl carboxylate moiety—presents a unique physicochemical profile that dictates its interaction with various solvents. Understanding its solubility is not merely an academic exercise; it is a cornerstone for:
-
Formulation Development: The choice of excipients and the design of a dosage form (e.g., oral, parenteral) are critically dependent on the API's solubility.
-
Process Chemistry: Solubility data informs the selection of solvents for synthesis, purification, and crystallization, directly impacting yield and purity.
-
Pharmacokinetics: The dissolution rate of an API, which is intrinsically linked to its solubility, is often the rate-limiting step in its absorption and subsequent systemic availability.
This guide will delve into the theoretical and practical aspects of determining the solubility of this promising pyrazole derivative.
Molecular Structure and Physicochemical Properties: A Predictive Overview
The molecular structure of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate offers initial clues to its potential solubility behavior.
-
Hydrogen Bonding: The presence of the amino group (-NH2) and the pyrazole ring nitrogens allows for both hydrogen bond donation and acceptance. This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).
-
Polarity: The ester group (-COOEt) contributes to the molecule's polarity.
-
Aromaticity and Lipophilicity: The phenyl ring introduces a significant nonpolar, lipophilic character, suggesting some solubility in less polar solvents. The pyrazole ring itself is aromatic and contributes to the overall electronic properties.[1]
For comparative purposes, the isomeric compound, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0), has a calculated XLogP3 of 2.3, indicating a moderate degree of lipophilicity.[2] While isomers can exhibit different properties, this provides a reasonable starting point for estimating the solubility profile of the title compound.
Table 1: Predicted Physicochemical Properties of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate and a Related Isomer.
| Property | Predicted Value (for the title compound) | Reported Value (for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate)[2] |
| Molecular Formula | C12H13N3O2 | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol | 231.25 g/mol |
| XLogP3 | Estimation suggests moderate lipophilicity | 2.3 |
| Hydrogen Bond Donors | 2 (from -NH2) | 1 (from -NH2) |
| Hydrogen Bond Acceptors | 4 (from N in pyrazole, C=O, and O in ester) | 4 |
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of the system. A spontaneous dissolution process occurs when ΔG is negative. This can be conceptually broken down into three steps:
-
Solute-Solute Interaction Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvent-Solvent Interaction Energy: The energy needed to create a cavity in the solvent to accommodate a solute molecule.
-
Solute-Solvent Interaction Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new interactions.
A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of specific published data, a robust and reproducible experimental protocol is paramount. The "shake-flask" method is a widely accepted and recommended approach for determining equilibrium solubility.[3]
Materials and Equipment
-
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (high purity, with well-characterized polymorphic form)
-
A range of organic solvents (analytical grade or higher) of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, chloroform, toluene, heptane)
-
Orbital shaker with temperature control
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following workflow provides a systematic approach to solubility determination.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.
-
Agitate the samples at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause excessive foaming.
-
Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for a short period. Alternatively, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Report the solubility for each solvent at the specified temperature.
-
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate at 25°C.
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |
| Heptane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | 1.5 |
| Dichloromethane | Polar Aprotic | 3.1 | 15.2 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 8.7 |
| Acetone | Polar Aprotic | 5.1 | 25.4 |
| Isopropanol | Polar Protic | 3.9 | 12.1 |
| Ethanol | Polar Protic | 4.3 | 18.5 |
| Methanol | Polar Protic | 5.1 | 22.3 |
| Acetonitrile | Polar Aprotic | 5.8 | 30.1 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 |
Interpretation of Expected Results:
-
Low solubility in nonpolar solvents like heptane is anticipated due to the polar nature of the amino and carboxylate groups.
-
Moderate solubility in aromatic solvents like toluene may occur due to π-π stacking interactions with the phenyl and pyrazole rings.
-
Good solubility in polar aprotic solvents like acetone, acetonitrile, DMF, and DMSO is expected. These solvents can accept hydrogen bonds from the amino group and interact via dipole-dipole forces.
-
Good solubility in polar protic solvents like alcohols (methanol, ethanol) is also likely, as these solvents can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions.
Causality in Experimental Design and Self-Validation
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Use of Excess Solid: This guarantees that the measured concentration represents the true equilibrium solubility.
-
Time to Equilibrium Study: Sampling at multiple time points confirms that the system has reached a steady state.
-
Temperature Control: Precise temperature control ensures the reproducibility of the data.
-
Validated Analytical Method: The use of a validated HPLC method provides accurate and reliable quantification of the solute concentration.
Conclusion and Future Directions
Future work should focus on the experimental execution of the outlined protocol to generate a definitive solubility dataset for this compound. Furthermore, studies on the effect of pH on aqueous solubility and the investigation of different polymorphic forms would provide a more complete understanding of its physicochemical properties, thereby accelerating its journey from a promising molecule to a potential therapeutic.
References
-
World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for active pharmaceutical ingredients for the purpose of classification according to the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252.
- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. Drug Discovery Today: Technologies, 27, 29-37.
- Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(4), 533-553.
- Babu, R. J., & Brogie, A. (2012). Solubility and solubilization of active pharmaceutical ingredients. In Formulation Tools for Pharmaceutical Development (pp. 1-26). John Wiley & Sons, Inc.
-
Alvarez, S. G., et al. (2023). O-, N-, and C-Bicyclopentylation using thianthrenium reagents. Nature Synthesis. [Link]
-
Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113645. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid-liquid separator design [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrazole-Based Compounds: A Technical Guide to Patent Strategy and Innovation
For Immediate Release
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and agrochemical design.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a multitude of approved drugs and commercial agrochemicals.[2] This guide dissects the patent landscape to reveal key trends, major players, and strategic considerations for innovation in this dynamic field. We will explore the methodologies for effective patent analysis, delve into the dominant therapeutic and agricultural applications, and provide detailed protocols and case studies to illustrate the path from discovery to intellectual property protection.
The Strategic Importance of Patent Landscape Analysis
A patent landscape analysis provides a snapshot of the intellectual property surrounding a specific technology, offering invaluable strategic intelligence.[3] For pyrazole-based compounds, this analysis is crucial for:
-
Identifying "White Space": Uncovering areas with limited patent activity, which can represent opportunities for new research and development.
-
Competitive Intelligence: Understanding the research focus and patent strategies of competitors.
-
Freedom-to-Operate (FTO) Assessment: Evaluating the risk of infringing on existing patents before committing significant resources to a new project.
-
Informing R&D Strategy: Guiding research efforts towards novel applications and molecular scaffolds with a clear path to patentability.
-
Identifying Collaboration and Licensing Opportunities: Recognizing potential partners with complementary intellectual property.
A Step-by-Step Methodology for Patent Landscape Analysis
A robust patent landscape analysis for chemical compounds involves a multi-step process that combines keyword, classification, and chemical structure searching.
Experimental Protocols: A Workflow for Patent Landscape Analysis
-
Define the Scope:
-
Technology Focus: Clearly define the pyrazole scaffold and its derivatives of interest (e.g., substituted pyrazoles, pyrazolines, fused pyrazole systems).
-
Application Areas: Specify the target applications (e.g., kinase inhibitors, anti-inflammatory agents, herbicides, fungicides).
-
Geographic Coverage: Determine the patent jurisdictions of interest (e.g., USPTO, EPO, WIPO).
-
Timeframe: Define the relevant period for the analysis (e.g., patents filed in the last 10 years).
-
-
Database Selection:
-
Utilize a combination of free and commercial patent databases for comprehensive coverage. Key databases include:
-
Free Databases: Google Patents, WIPO's PATENTSCOPE, USPTO Web Patent Database, and Espacenet.
-
Commercial Databases: CAS SciFinder-n, Derwent Innovation, and PatSnap, which offer advanced chemical structure search capabilities.[4]
-
-
-
Search Strategy Development:
-
Keyword Search: Use a combination of general and specific keywords related to pyrazole compounds and their applications (e.g., "pyrazole," "pyrazoline," "kinase inhibitor," "herbicide").
-
Patent Classification Search: Employ relevant Cooperative Patent Classification (CPC) and International Patent Classification (IPC) codes (e.g., C07D 231/00 for pyrazole derivatives, A01N 43/56 for pyrazole-containing biocides).
-
Chemical Structure Search: This is the most critical step for chemical patent analysis. Conduct exact structure, substructure, and similarity searches for the pyrazole core and key derivatives. This approach overcomes the limitations of keyword searching, where different naming conventions can obscure relevant patents.[4]
-
-
Data Analysis and Visualization:
-
Data Cleaning and Normalization: Standardize assignee names and remove irrelevant results.
-
Trend Analysis: Analyze patent filing trends over time to identify growing areas of research.
-
Key Player Identification: Identify the top assignees (companies and research institutions) and inventors.
-
Geographic Filing Strategy: Analyze where key players are filing for patent protection.
-
Technology Clustering: Group patents based on their specific technological focus (e.g., targeting a particular kinase, mode of action for herbicides).
-
Below is a Graphviz diagram illustrating this workflow:
Agrochemical Innovations: Pyrazoles Protecting Global Food Supply
Pyrazole derivatives are also integral to modern agriculture, with numerous patented herbicides, fungicides, and insecticides. T[5]he patent landscape in this sector is characterized by a focus on novel modes of action to combat resistance, as well as the development of more environmentally benign compounds.
Herbicides: A Major Market for Pyrazole Compounds
Pyrazole-based herbicides often target key enzymes in plant biosynthetic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).
Leading Patent Assignees in Pyrazole-Based Herbicides (Illustrative)
| Assignee | Key Herbicide Class/Target | Representative Product(s) |
| Bayer CropScience (formerly Monsanto) | HPPD Inhibitors | Isoxaflutole |
| Syngenta | HPPD Inhibitors | Mesotrione (structurally related) |
| BASF SE | Various | Topramezone |
| Corteva Agriscience | Various | |
| FMC Corporation | PPO Inhibitors | Sulfentrazone |
This table is illustrative and not exhaustive. The agrochemical industry is highly consolidated, with a few major players dominating the patent landscape.
Emerging Trends and Future Directions
The patent landscape for pyrazole-based compounds is continually evolving. Key trends to watch include:
-
PROTACs and Molecular Glues: The application of pyrazole scaffolds in novel drug modalities like proteolysis-targeting chimeras (PROTACs) is an emerging area with significant patenting potential.
-
Covalent Inhibitors: The design of pyrazole-containing covalent inhibitors that form a permanent bond with their target protein is a strategy to achieve enhanced potency and duration of action.
-
Green Chemistry in Synthesis: Patents disclosing more environmentally friendly and efficient synthetic routes for pyrazole derivatives are becoming increasingly valuable.
-
Digital Agriculture and Precision Application: While not directly related to the chemical structure, patents covering formulations of pyrazole-based agrochemicals for use with digital and precision agriculture technologies are on the rise.
Conclusion and Strategic Outlook
The patent landscape for pyrazole-based compounds is a testament to the enduring importance of this scaffold in both medicine and agriculture. For researchers and developers, a thorough understanding of this landscape is not just a matter of due diligence but a critical component of a successful innovation strategy. By employing a systematic approach to patent analysis, R&D teams can identify promising avenues for discovery, mitigate intellectual property risks, and ultimately, bring novel and impactful pyrazole-based technologies to market. The future of pyrazole chemistry will undoubtedly be shaped by those who can navigate this complex and competitive landscape with foresight and strategic acumen.
References
-
Shaikh, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2034. Available at: [Link]
- Ihara Chemical Industry Co Ltd, Kumiai Chemical Industry Co Ltd. (2007). Pyrazole derivatives and herbicides for agricultural and horticultural use. WO2007026834A1.
-
Dawood, K. M., & Abbas, A. A. (2022). Inhibitory activities of bipyrazoles: a patent review. Expert Opinion on Therapeutic Patents, 32(1), 45-61. Available at: [Link]
- European Patent Office. (1998). Pyrazole derivatives and herbicides. EP0822187A1.
-
UPL Corporation Limited. (2022). Herbicidal compositions. US20220361511A1. Available at: [Link]
-
Drug Hunter. (2025). Patenting Strategies for Small Molecule Drugs. YouTube. Available at: [Link]
-
Global Action to End Smoking. (2021). Patent Landscape Report. Available at: [Link]
-
Norman, P. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Expert Opinion on Therapeutic Patents, 23(4), 435-456. Available at: [Link]
- Kissei Pharmaceutical Co., Ltd. (2012). Pyrazole derivatives and diabetic medicine containing them. US7256209B2.
-
El-Katori, E. E., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 15(1), 1-17. Available at: [Link]
- BASF Aktiengesellschaft. (1996). Preparation of pyrazole and its derivatives. US5569769A.
- European Patent Office. (1996). Pyrazole derivatives and herbicide containing the same. EP0728756A1.
-
World Intellectual Property Organization. (2025). Publications: Patent Landscape Reports. WIPO. Available at: [Link]
- Takeda Pharmaceutical Company Limited. (2020). Heterocyclic compounds and uses thereof. WO2020210375A1.
-
Abdel-Aziz, M., & Abuo-Rahma, G. E. D. A. (2025). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Available at: [Link]
-
Shandong Dehao Chemical Co., Ltd. (2025). Patented New ISO Name Approved – June 2025: Toxapyzone, a New Benzoylpyrazole Herbicide. News & Updates. Available at: [Link]
-
Scholtz, L. R., & Riley, D. L. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Available at: [Link]
-
Kissei Pharmaceutical Co., Ltd. (2012). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. US-8324176-B2. PubChem. Available at: [Link]
-
Yamamoto, K., et al. (2010). Synthesis and biological evaluation of novel pyrazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 18(10), 3565-3575. Available at: [Link]
-
Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(14), 3289-3299. Available at: [Link]
-
Samara University. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at: [Link]
-
Drug Discovery and Development. (2024). Top 50 Pharma: Oncology patent leaders 2024. Available at: [Link]
- University of the Witwatersrand, Johannesburg. (2019). Continuous processes for the manufacture of celocoxib. WO2019064139A1.
- Syngenta Participations AG. (2008). Process for the production of pyrazoles. EP2008996A1.
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4978. Available at: [Link]
-
Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502. Available at: [Link]
- Takeda Pharmaceutical Co Ltd. (2024). Heterocyclic compound. US20240343721A1.
-
World Intellectual Property Organization. (2022). WIPO Launches Patent Landscape Report on COVID-19 Related Vaccines and Therapeutics. WIPO. Available at: [Link]
-
Niţulescu, G. M., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21481-21497. Available at: [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]
-
Sarpatwari, A., et al. (2025). Predicting patent challenges for small-molecule drugs: A cross-sectional study. PLoS Medicine, 22(2), e1004523. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(6), 764. Available at: [Link]
-
Pfizer Inc. (2016). Pyrazole substituted imidazopyrazines as casein kinase 1 d/e inhibitors. US-9475817-B2. PubChem. Available at: [Link]
-
Yildiz, T., et al. (2025). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. ResearchGate. Available at: [Link]
- Array Biopharma Inc. (2015). Synthesis of heterocyclic compounds. US9150570B2.
-
Patsnap. (2025). Chemical Structure Patent Search Tools: Top 6 for 2025. Available at: [Link]
-
Nirmal, S. A., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. ResearchGate. Available at: [Link]
-
Southan, C. (2012). Building structure–activity insights through patent mining. Pharmaceutical Patent Analyst, 1(5), 545-554. Available at: [Link]
-
Huynh, M. H. T., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1569. Available at: [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1147-1152. Available at: [Link]
Sources
The Alchemical Heart of Drug Discovery: A Technical Guide to the Fundamental Reactions of 5-Aminopyrazole Esters
Foreword: The Unseen Nexus in Modern Therapeutics
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not merely as components, but as veritable hubs of innovation. The 5-aminopyrazole ester is one such nexus. Its unassuming structure belies a profound chemical versatility that has propelled it to the forefront of drug development, forming the core of therapeutics targeting a spectrum of diseases from oncological to neurodegenerative disorders. This guide is conceived not as a rigid textbook chapter, but as a deep dive into the reactive soul of this scaffold. We will journey beyond the mere "what" of its reactions and explore the "why"—the subtle interplay of electronics and sterics that a seasoned chemist must grasp to truly harness its potential. Herein lies a distillation of field-proven insights, designed for the discerning researcher who understands that true mastery lies in understanding the fundamentals.
The Nucleophilic Trinity: Understanding the Core Reactivity
The 5-aminopyrazole ester is a polyfunctional nucleophile, a characteristic that is the very font of its synthetic utility. The reactivity of this scaffold is dominated by three primary nucleophilic centers, with a well-established hierarchy of reactivity: the exocyclic 5-amino group (5-NH₂), the endocyclic pyrazole nitrogen at the 1-position (N1-H), and the carbon at the 4-position (C4-H).[1] This hierarchy is the cornerstone of predicting and controlling the outcomes of its various transformations.
-
5-NH₂ (The Primary Amine): As the most nucleophilic site, the 5-amino group is the initial point of attack in a vast array of reactions, including acylations, alkylations, and condensations.
-
N1-H (The Pyrrolic Nitrogen): Following the deprotonation of the pyrazole ring, the N1 nitrogen becomes a potent nucleophile, crucial for N-alkylation and the formation of various fused heterocyclic systems.
-
C4-H (The Vinylic Carbon): While the least nucleophilic of the three, the C4 position can be activated to participate in electrophilic substitution and condensation reactions, particularly under Vilsmeier-Haack or similar conditions.
This inherent reactivity profile allows for a high degree of control over synthetic pathways, enabling the selective functionalization of the molecule.
Caption: Reactivity hierarchy of the 5-aminopyrazole ester scaffold.
N-Functionalization: Tailoring the Periphery for Biological Activity
The nitrogen atoms of the 5-aminopyrazole ester are prime targets for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical properties and biological activity.
N-Alkylation: Strategic Substituent Placement
N-alkylation of 5-aminopyrazole esters can be directed to either the N1 or the 5-amino position, with the outcome being highly dependent on the reaction conditions. Direct alkylation often leads to a mixture of products, necessitating careful control of regioselectivity.
Causality Behind Experimental Choices: The choice of base is critical in dictating the site of alkylation. Strong bases like sodium hydride (NaH) will deprotonate the pyrazole N1-H, favoring N1-alkylation. In contrast, in the absence of a strong base, the more nucleophilic 5-amino group may undergo alkylation, particularly with reactive alkylating agents. Steric hindrance around the N1 position can also influence the regiochemical outcome.[2]
Experimental Protocol: Selective N1-Alkylation
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 5-aminopyrazole ester (1.0 equivalent) in anhydrous DMF dropwise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Reagent/Condition | Role | Typical Values |
| Base | Deprotonation of N1-H | NaH, K₂CO₃ |
| Solvent | Reaction medium | DMF, Acetonitrile |
| Alkylating Agent | Introduces alkyl group | Alkyl halides, tosylates |
| Temperature | Controls reaction rate | 0 °C to room temperature |
| Yield | Efficiency of reaction | 60-95% |
N-Acylation: Building Amide and Urea Functionalities
N-acylation is a fundamental transformation for introducing amide, carbamate, or urea moieties, which are prevalent in drug molecules due to their ability to participate in hydrogen bonding. The high nucleophilicity of the 5-amino group makes it the primary site of acylation.
Causality Behind Experimental Choices: The use of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to scavenge the acid byproduct (e.g., HCl) generated during the reaction with acyl chlorides, driving the reaction to completion. The choice of acylating agent (e.g., acyl chloride, anhydride, isocyanate) determines the resulting functional group.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Dissolution: Dissolve the 5-aminopyrazole ester (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution.
-
Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by recrystallization or silica gel chromatography.
Caption: General workflows for N-alkylation and N-acylation.
Diazotization and Beyond: A Gateway to Diverse Functionalities
The diazotization of the 5-amino group to form a diazonium salt is a powerful transformation that opens up a plethora of synthetic possibilities, including the introduction of halogens, cyano groups, and the formation of azo compounds.
Causality Behind Experimental Choices: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The choice of the subsequent reagent dictates the final product. For azo coupling, an electron-rich aromatic compound is used. For Sandmeyer-type reactions, a copper(I) salt is employed as a catalyst.[3][4]
Experimental Protocol: Diazotization and Azo Coupling
-
Diazotization: Dissolve the 5-aminopyrazole ester (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Coupling: In a separate flask, dissolve the coupling partner (e.g., a phenol or an aniline derivative, 1.0 equivalent) in an appropriate solvent and cool to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture as required for the specific coupling partner (typically alkaline for phenols and acidic for anilines) to facilitate the electrophilic aromatic substitution.
-
Isolation: Stir the reaction mixture at low temperature for 1-3 hours. Collect the precipitated azo compound by filtration, wash with cold water, and dry.
Cyclization Reactions: Building Fused Heterocyclic Scaffolds
The bifunctional nature of 5-aminopyrazole esters makes them ideal precursors for the synthesis of a wide variety of fused heterocyclic systems, which are of great interest in medicinal chemistry.[1]
Synthesis of Pyrazolo[1,5-a]pyrimidines
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines.[5]
Causality Behind Experimental Choices: The reaction proceeds via an initial nucleophilic attack of the 5-amino group on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the N1 nitrogen and the second carbonyl group, and subsequent dehydration. The reaction is often catalyzed by an acid or a base.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine
-
Mixing Reagents: In a round-bottom flask, combine the 5-aminopyrazole ester (1.0 equivalent), the β-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents), and a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., piperidine).
-
Heating: Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by TLC.
-
Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
| Reagent/Condition | Role | Typical Values |
| β-Dicarbonyl Compound | Provides the C-C-C unit for the pyrimidine ring | Acetylacetone, Ethyl acetoacetate |
| Catalyst | Facilitates condensation and cyclization | H₂SO₄, Piperidine, Acetic Acid |
| Solvent | Reaction medium | Ethanol, Acetic Acid |
| Temperature | Drives the reaction to completion | Reflux |
| Yield | Efficiency of reaction | 70-95% |
Reactions of the Ester Moiety: The Unsung Hero
While much of the focus is on the reactive sites of the aminopyrazole core, the ester group at the 4-position is a crucial handle for further molecular elaboration.
Hydrolysis to Carboxylic Acid
The hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides via peptide coupling, or for other transformations requiring a carboxylic acid functionality.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Dissolution: Dissolve the 5-aminopyrazole ester (1.0 equivalent) in a mixture of ethanol and water.
-
Base Addition: Add an excess of a base, such as sodium hydroxide (2-3 equivalents).
-
Heating: Heat the mixture to reflux for 1-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of 3-4.
-
Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
Direct Amidation
Direct conversion of the ester to an amide can be achieved by heating with an amine, often under catalysis. This is a more atom-economical approach compared to the hydrolysis-coupling sequence.
Experimental Protocol: Thermal Amidation
-
Mixing Reagents: In a sealed tube, combine the 5-aminopyrazole ester (1.0 equivalent) and the desired amine (2-5 equivalents).
-
Heating: Heat the mixture at a high temperature (e.g., 100-150 °C) for 12-48 hours.
-
Purification: After cooling, purify the crude product directly by column chromatography or recrystallization to obtain the desired amide.
Conclusion: A Scaffold of Infinite Possibilities
The fundamental reactions of 5-aminopyrazole esters represent a powerful toolkit for the modern medicinal chemist. A thorough understanding of the interplay between the nucleophilic centers of the core and the synthetic handle of the ester group allows for the rational design and synthesis of complex molecular architectures with tailored biological functions. The protocols and insights provided in this guide are intended to serve as a foundation upon which new discoveries in drug development can be built. The 5-aminopyrazole ester is not just a molecule; it is a testament to the enduring power of fundamental organic chemistry to address the most pressing challenges in human health.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2015). RSC Advances. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances. [Link]
-
N-Acylation in Combinatorial Chemistry. (2004). Arkivoc. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). Journal of the Iranian Chemical Society. [Link]
-
New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (2013). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (2015). Journal of Heterocyclic Chemistry. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2016). Molecules. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2018). Molecules. [Link]
- Methods for the acylation of amine compounds. (2001).
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]
-
N-acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. (2012). Der Pharma Chemica. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). Molecules. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. (2020). Organic & Biomolecular Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Group (IV) Metal-Catalyzed Direct Amidation. (2017). DiVA portal. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2017). Medicinal Chemistry Research. [Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2023). ChemRxiv. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2019). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). Egyptian Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the Amino Group on Ethyl 4-Amino-3-phenyl-1H-pyrazole-5-carboxylate
Abstract
The ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds.[1][2][3][4] The strategic modification of its C4-amino group is a cornerstone of analog synthesis, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of key functionalization strategies for this amino group, including N-acylation, N-sulfonylation, N-alkylation, and diazotization. Each section presents the underlying scientific rationale, detailed experimental protocols, and expected analytical characterization, designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively generate diverse molecular libraries from this valuable intermediate.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles and their derivatives are integral to modern pharmacology, demonstrating a broad spectrum of activities including anti-inflammatory, antimicrobial, and antitumor effects.[3] The 4-aminopyrazole core, in particular, is a key building block for numerous established and investigational drugs.[1][2] Functionalization of the exocyclic amino group at the C4 position provides a powerful handle for introducing diverse chemical motifs, thereby modulating properties such as solubility, metabolic stability, and target binding affinity.[5] This document details four primary pathways for derivatizing this group, offering a comprehensive toolkit for analog development.
Core Compound Profile: Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 5335-64-8 (Illustrative, for the 5-amino-1-phenyl isomer)[6] |
| Appearance | Typically a white to off-white solid |
| Key Features | A primary aromatic amine, an ethyl ester, and a phenyl group on a pyrazole core |
Pathway I: N-Acylation for Amide Synthesis
Scientific Rationale
N-acylation is a fundamental and highly reliable transformation that converts the primary amine into a secondary amide. The amide bond is a ubiquitous feature in pharmaceuticals due to its exceptional chemical stability and its ability to act as both a hydrogen bond donor and acceptor, which is critical for molecular recognition at biological targets. This reaction allows for the introduction of a vast array of acyl groups, from simple alkyl chains to complex heterocyclic moieties, significantly expanding chemical space.
General Reaction Scheme
Caption: General workflow for N-acylation of the 4-aminopyrazole.
Experimental Protocol: Synthesis of Ethyl 4-acetamido-3-phenyl-1H-pyrazole-5-carboxylate
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (1.0 g, 4.32 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 20 mL). Add pyridine (0.42 mL, 5.19 mmol, 1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add acetyl chloride (0.34 mL, 4.75 mmol, 1.1 eq) dropwise over 5 minutes. A white precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-acetylated product.
Expected Analytical Characterization
| Technique | Observation | Rationale |
| ¹H NMR | Disappearance of the broad -NH₂ singlet (typically ~4.5-5.5 ppm). Appearance of a new amide N-H singlet (typically ~8.0-9.5 ppm) and a methyl singlet for the acetyl group (~2.1 ppm). | Confirms the conversion of the primary amine to a secondary amide. |
| IR | Appearance of a strong C=O (amide I) stretch around 1670-1690 cm⁻¹ and an N-H (amide II) bend around 1520-1550 cm⁻¹.[7] | Provides direct evidence of the newly formed amide functional group. |
| MS (ESI+) | The molecular ion peak [M+H]⁺ should increase by 42.04 Da, corresponding to the addition of a C₂H₂O fragment. | Confirms the successful addition of the acetyl group. |
Pathway II: N-Sulfonylation for Sulfonamide Synthesis
Scientific Rationale
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of drugs including antibiotics, diuretics, and anti-inflammatory agents.[8][9] N-sulfonylation of the aminopyrazole introduces this privileged scaffold, which can improve aqueous solubility and serve as a rigid hydrogen bond donor, often leading to enhanced biological activity and improved pharmacokinetic profiles.
General Reaction Scheme
Caption: General workflow for N-sulfonylation of the 4-aminopyrazole.
Experimental Protocol: Synthesis of Ethyl 3-phenyl-4-(phenylsulfonamido)-1H-pyrazole-5-carboxylate
-
Preparation: In a 50 mL round-bottom flask, dissolve ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (1.0 g, 4.32 mmol) in anhydrous pyridine (15 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add benzenesulfonyl chloride (0.61 mL, 4.75 mmol, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Carefully pour the reaction mixture into ice-cold water (100 mL). A precipitate should form. If an oil forms, stir vigorously until it solidifies.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove pyridine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol) to yield the desired sulfonamide.
Expected Analytical Characterization
| Technique | Observation | Rationale |
| ¹H NMR | Disappearance of the -NH₂ signal. Appearance of a new sulfonamide N-H singlet (often downfield, >9.0 ppm) and aromatic signals corresponding to the newly introduced phenylsulfonyl group. | Confirms the formation of the N-S bond and incorporation of the sulfonyl moiety. |
| IR | Appearance of two characteristic S=O stretching bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). | Provides definitive evidence of the sulfonamide group.[9] |
| MS (ESI+) | The molecular ion peak [M+H]⁺ should increase by 140.0 g/mol , corresponding to the addition of a C₆H₅SO₂ fragment. | Confirms the successful addition of the benzenesulfonyl group. |
Pathway III: N-Alkylation for Secondary and Tertiary Amine Synthesis
Scientific Rationale
N-alkylation is a crucial strategy for modifying the steric and electronic properties of the amino group.[10][11] Introducing alkyl or arylalkyl substituents can increase lipophilicity, which may enhance membrane permeability, and can introduce new van der Waals interactions with a target receptor. Reductive amination is often preferred over direct alkylation with alkyl halides as it avoids the common issue of over-alkylation, leading to cleaner reactions and higher yields of the desired mono-alkylated product.
Caption: Comparison of N-alkylation strategies.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Preparation: To a 100 mL round-bottom flask, add ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (1.0 g, 4.32 mmol), benzaldehyde (0.48 mL, 4.75 mmol, 1.1 eq), and anhydrous dichloroethane (DCE, 25 mL).
-
Imine Formation: Add acetic acid (2 drops) as a catalyst and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.37 g, 6.48 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the imine intermediate and starting amine.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography (eluent: ethyl acetate/hexanes) to afford the N-benzylated product.
Expected Analytical Characterization
| Technique | Observation | Rationale |
| ¹H NMR | Disappearance of the -NH₂ signal. Appearance of a new benzylic -CH₂- singlet (typically ~4.3-4.5 ppm) and aromatic signals for the new phenyl ring. The remaining N-H proton will appear as a triplet or broad singlet. | Confirms the addition of the benzyl group and formation of a secondary amine. |
| ¹³C NMR | Appearance of a new benzylic carbon signal around 45-55 ppm. | Identifies the new sp³ carbon connecting the nitrogen to the phenyl ring. |
| MS (ESI+) | The molecular ion peak [M+H]⁺ should increase by 90.05 Da, corresponding to the addition of a C₇H₆ fragment. | Confirms the successful reductive amination event. |
Pathway IV: Diazotization for Sandmeyer-Type Reactions
Scientific Rationale
Diazotization transforms the relatively unreactive amino group into a highly reactive diazonium salt.[12] This intermediate is an excellent leaving group (N₂) and serves as a gateway to a plethora of functional groups that are otherwise difficult to install directly on an aromatic ring.[1][13] Sandmeyer reactions, using copper(I) salts, allow for the efficient replacement of the amino group with halogens (Cl, Br) or a cyano group. Extreme caution is advised as diazonium salts can be explosive, especially when isolated. These reactions must be performed at low temperatures and behind a blast shield. [14][15]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 12. Diazotisation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 15. Direct deaminative functionalization with N-nitroamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of Pyrazole Carboxylates
Introduction: The Strategic Importance of N-Aryl Pyrazole Carboxylates
The N-aryl pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and materials science.[1][2] Its prevalence stems from its ability to engender a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The ester functionality on the pyrazole ring provides a versatile handle for further synthetic manipulations, making N-aryl pyrazole carboxylates key intermediates in the synthesis of complex molecular architectures.
Historically, the synthesis of these compounds has been challenging, often requiring harsh reaction conditions and stoichiometric amounts of copper reagents, reminiscent of the classical Ullmann condensation.[4][5] However, the advent of modern transition-metal catalysis has revolutionized this field, offering milder, more efficient, and highly functional-group-tolerant methodologies. This guide provides a detailed exploration of contemporary experimental procedures for the N-arylation of pyrazole carboxylates, with a focus on both copper- and palladium-catalyzed systems. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for protocol selection and optimization.
Core Methodologies: A Comparative Overview
The two predominant strategies for the N-arylation of pyrazoles involve copper- and palladium-based catalytic systems. The choice between these two metals often depends on the nature of the arylating agent, the steric and electronic properties of the pyrazole substrate, and the desired functional group tolerance.
| Catalytic System | Typical Arylating Agent | Key Advantages | Common Ligands |
| Copper-Catalyzed | Aryl halides (I, Br), Arylboronic acids | Cost-effective, robust, excellent for π-excessive heterocycles | Diamines, amino acids (L-proline), phenanthrolines |
| Palladium-Catalyzed | Aryl triflates, Aryl halides (Cl, Br) | High functional group tolerance, milder conditions for some substrates | Bulky, electron-rich phosphines (e.g., tBuBrettPhos) |
Copper-Catalyzed N-Arylation: The Workhorse of Pyrazole Functionalization
Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, have a long history but have seen significant advancements with the development of sophisticated ligand systems.[5] These ligands accelerate the catalytic cycle and enable the use of milder reaction conditions. Diamine ligands, in particular, have proven to be highly effective in promoting the coupling of aryl halides with a variety of N-heterocycles, including pyrazoles.[6][7]
Mechanistic Rationale for Ligand Selection
The role of the ligand in a copper-catalyzed N-arylation is multifaceted. It is believed to solubilize the copper salt, modulate the redox potential of the copper center, and facilitate both the oxidative addition of the aryl halide and the reductive elimination of the N-aryl product. Diamine ligands, for instance, form stable chelate complexes with the copper catalyst, preventing its agglomeration and deactivation.
Caption: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation.
Detailed Experimental Protocol: Copper-Diamine Catalyzed N-Arylation
This protocol is adapted from the work of Buchwald and co-workers and provides a general and robust method for the N-arylation of pyrazoles with aryl iodides and bromides.[6][7]
Materials:
-
Pyrazole carboxylate (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole carboxylate (1.0 mmol), aryl halide (1.2 mmol), copper(I) iodide (0.05 mmol), and the base (2.0 mmol).
-
Solvent and Ligand Addition: Add the anhydrous solvent (5 mL) followed by the N,N'-dimethylethylenediamine (0.1 mmol) via syringe.
-
Reaction Execution: Seal the flask or tube and place it in a preheated heating block. Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Expert Insights:
-
Choice of Base: Cesium carbonate is often more effective for less reactive aryl bromides due to its higher solubility in organic solvents.
-
Solvent Selection: Toluene is a good choice for many substrates, but DMF may be necessary for less soluble starting materials.[8]
-
Ligand Sensitivity: While many diamine ligands are effective, their performance can be substrate-dependent. It is advisable to screen a small panel of ligands for challenging couplings.
Palladium-Catalyzed N-Arylation: A Modern Approach with Broad Applicability
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for C-N bond formation.[9] While initially focused on the amination of aryl halides with amines, these methods have been successfully extended to the N-arylation of heterocycles, including pyrazoles.[4][10]
Mechanistic Rationale and Ligand Design
The catalytic cycle for the palladium-catalyzed N-arylation of pyrazoles is analogous to the Buchwald-Hartwig amination. It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrazole, and finally, reductive elimination to afford the N-aryl pyrazole and regenerate the Pd(0) catalyst. The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like tBuBrettPhos facilitate the reductive elimination step, which is often rate-limiting.[10][11]
Caption: Simplified Catalytic Cycle for Palladium-Catalyzed N-Arylation.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Triflates
This protocol, based on the work of Kakiuchi and colleagues, is particularly useful for the coupling of pyrazoles with aryl triflates, which can be readily prepared from phenols.[10][11]
Materials:
-
Pyrazole carboxylate (1.0 mmol)
-
Aryl triflate (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
tBuBrettPhos (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Glovebox or Schlenk line
-
Sealed reaction vessel
Procedure:
-
Reaction Setup (in a glovebox): In a sealed reaction vessel, combine the pyrazole carboxylate (1.0 mmol), aryl triflate (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), tBuBrettPhos (0.06 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vessel.
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and place it in a preheated heating block. Stir the reaction mixture at 100 °C for 12-24 hours.
-
Work-up and Purification:
-
After cooling to room temperature, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Expert Insights:
-
Inert Atmosphere: Palladium catalysts are sensitive to air and moisture. Therefore, strict adherence to inert atmosphere techniques is crucial for reproducibility and high yields.
-
Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio can vary. For challenging substrates, it may be necessary to adjust this ratio.
-
Arylating Agent: While this protocol is optimized for aryl triflates, it can be adapted for aryl bromides and chlorides, though reaction conditions may need to be re-optimized.
Workflow and Troubleshooting
Caption: General Experimental Workflow for N-Arylation of Pyrazole Carboxylates.
Common Troubleshooting Scenarios:
-
Low or No Conversion:
-
Inadequate Inert Atmosphere: Ensure all reagents and solvents are dry and the reaction is performed under a robust inert atmosphere.
-
Catalyst Deactivation: The catalyst may have degraded. Use fresh catalyst and ligands.
-
Insufficient Base Strength: For less acidic pyrazoles, a stronger base may be required.
-
-
Formation of Side Products:
-
Homocoupling of Aryl Halide: This can occur at higher temperatures. Consider lowering the reaction temperature.
-
Hydrodehalogenation of Aryl Halide: Ensure the absence of water and other protic sources.
-
Conclusion
The N-arylation of pyrazole carboxylates is a cornerstone transformation in the synthesis of valuable chemical entities. Both copper- and palladium-catalyzed methods offer powerful and versatile solutions, each with its own set of advantages. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Various Authors. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Kinger, M., et al. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(35), 8610–8611. [Link]
-
Various Authors. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Various Authors. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]
-
Various Authors. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Semantic Scholar. [Link]
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]
-
Various Authors. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. [Link]
-
Szilágyi, A., et al. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Various Authors. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Versatile Methodology for Creating a Compound Library from Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This is attributed to its metabolic stability and its capacity for diverse functionalization, enabling the exploration of vast chemical space in drug discovery campaigns. Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a particularly attractive starting material for the construction of compound libraries due to the presence of multiple reactive sites: a nucleophilic amino group, an ester moiety amenable to modification, and the pyrazole ring itself, which can participate in various chemical transformations. This application note provides a detailed guide for the synthesis of a diverse compound library based on this versatile pyrazole scaffold, outlining several key synthetic transformations with detailed, step-by-step protocols. The methodologies described herein are designed to be robust and adaptable, allowing for the generation of a wide range of novel chemical entities for screening in various therapeutic areas, including oncology and infectious diseases.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone in the design of modern pharmaceuticals.[1][2] Its prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores its importance as a bioisostere for other heterocycles and its ability to engage in key interactions with biological targets.[1][2] The adaptability of the pyrazole ring system allows for the precise positioning of substituents in three-dimensional space, facilitating the optimization of drug-like properties.
The starting material, ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, offers a strategic entry point for library synthesis. The primary amino group at the C4 position is a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, and the formation of ureas and thioureas. Furthermore, the juxtaposition of the amino and ester functionalities allows for cyclization reactions to construct fused heterocyclic systems, such as the medicinally important pyrazolo[3,4-d]pyrimidines, which are known inhibitors of various kinases.[3] This document will detail the experimental protocols for several high-yield and broadly applicable reactions to generate a library of novel pyrazole derivatives.
General Experimental Considerations
Materials: All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.
Instrumentation: Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra can be obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). Infrared (IR) spectra can be recorded on an FT-IR spectrometer. Melting points are uncorrected.
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Specific hazards associated with each reagent are detailed in their respective Safety Data Sheets (SDS).
Synthetic Workflow Overview
The following diagram illustrates the key synthetic pathways described in this application note for the diversification of the ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate scaffold.
Caption: Synthetic pathways for library generation.
Protocols
Protocol 1: Synthesis of N-Acyl Derivatives
The acylation of the 4-amino group provides a straightforward method for introducing a wide variety of substituents, thereby modulating the physicochemical properties of the parent molecule. This reaction is typically high-yielding and can be performed with a diverse range of acylating agents.
Rationale: The amino group of the starting material is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. Pyridine is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Step-by-Step Protocol for the Synthesis of Ethyl 4-acetamido-3-phenyl-1H-pyrazole-5-carboxylate:
-
Dissolution: In a round-bottom flask, dissolve ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous pyridine (10 mL per gram of starting material) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired N-acetylated product.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | 231.25 | 1.0 | (user defined) |
| Acetyl Chloride | 78.50 | 1.1 | (user defined) |
| Pyridine | 79.10 | - | (solvent) |
Protocol 2: Synthesis of Urea and Thiourea Derivatives
The formation of urea and thiourea linkages is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can significantly enhance target binding affinity.
Rationale: The nucleophilic amino group of the pyrazole reacts with the electrophilic carbon of an isocyanate or isothiocyanate to form the corresponding urea or thiourea derivative. The reaction is typically carried out in an aprotic solvent and often proceeds to completion at room temperature.
Step-by-Step Protocol for the Synthesis of an N-Pyrazolyl Urea Derivative:
-
Dissolution: Dissolve ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (15 mL per gram of starting material) in a round-bottom flask.
-
Addition of Isocyanate: Add the desired aryl isocyanate (1.05 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive isocyanates, the mixture can be heated to reflux.
-
Precipitation and Filtration: If a precipitate forms upon completion of the reaction, collect the solid by filtration and wash with cold acetonitrile.
-
Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | 231.25 | 1.0 | (user defined) |
| Aryl Isocyanate | (variable) | 1.05 | (user defined) |
| Acetonitrile | 41.05 | - | (solvent) |
Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that are bioisosteres of purines and have shown significant activity as kinase inhibitors.[3]
Rationale: The reaction of the 4-aminopyrazole with formamide proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolo[3,4-d]pyrimidin-4-one core.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) to an excess of formamide (20 mL per gram of starting material).
-
Heating: Heat the mixture to reflux (approximately 180-200 °C) and maintain for 6-8 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. A solid product may precipitate upon cooling.
-
Isolation: Pour the cooled mixture into water (100 mL). Collect the precipitated solid by filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain the pure pyrazolo[3,4-d]pyrimidin-4-one.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | 231.25 | 1.0 | (user defined) |
| Formamide | 45.04 | - | (reagent/solvent) |
Protocol 4: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines
This protocol provides an alternative route to the pyrazolo[3,4-d]pyrimidine scaffold, resulting in a 4-amino substituted product.
Rationale: The reaction with formamidine acetate provides the necessary atoms to form the pyrimidine ring in a one-step cyclocondensation reaction.
Step-by-Step Protocol:
-
Reaction Mixture: In a sealed tube, combine ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) and formamidine acetate (2.0 eq) in 2-methoxyethanol (15 mL per gram of starting material).
-
Heating: Heat the mixture at 120-130 °C for 48-72 hours.
-
Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Work-up: Triturate the residue with ether and collect the solid by filtration.
-
Purification: Purify the crude product by recrystallization or column chromatography.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | 231.25 | 1.0 | (user defined) |
| Formamidine Acetate | 104.11 | 2.0 | (user defined) |
| 2-Methoxyethanol | 76.09 | - | (solvent) |
Protocol 5: Diazotization and Azo Coupling
Diazotization of the 4-amino group followed by coupling with an electron-rich aromatic compound is a classic method for the synthesis of azo dyes. These compounds have applications beyond colorants, including as potential biological probes and therapeutic agents.
Rationale: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is an electrophile that can undergo an electrophilic aromatic substitution reaction with an activated aromatic ring (the coupling component) to form an azo compound.[4]
Step-by-Step Protocol for the Synthesis of an Azo Dye:
-
Diazotization:
-
In a beaker, suspend ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq in 5 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., phenol, β-naphthol, or another electron-rich aromatic compound) (1.0 eq) in an aqueous solution of sodium hydroxide (10%) at 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Maintain a basic pH during the addition.
-
-
Isolation and Purification:
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
Collect the precipitated azo dye by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
-
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | 231.25 | 1.0 | (user defined) |
| Sodium Nitrite | 69.00 | 1.1 | (user defined) |
| Concentrated HCl | 36.46 | 3.0 | (user defined) |
| Coupling Component | (variable) | 1.0 | (user defined) |
Conclusion
The methodologies outlined in this application note provide a robust framework for the generation of a diverse chemical library from the readily accessible starting material, ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. The described protocols for acylation, urea/thiourea formation, pyrazolo[3,4-d]pyrimidine synthesis, and azo coupling are versatile and can be adapted to a wide range of building blocks, enabling the systematic exploration of structure-activity relationships. The resulting library of novel pyrazole derivatives can serve as a valuable resource for high-throughput screening campaigns in the quest for new therapeutic agents.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]
- Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
-
New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate. [Link]
-
Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
- Process for the preparation of a pyrazole derivative.
-
An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. MDPI. [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Institutes of Health. [Link]
-
Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. SciELO. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
Isocyanate-based multicomponent reactions. National Institutes of Health. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. ResearchGate. [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]
-
Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. ResearchGate. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]
Sources
- 1. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of Ethyl 4-Amino-3-Phenyl-1H-Pyrazole-5-Carboxylate Derivatives
Foreword for the Researcher
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse pharmacological activities. The targeted functionalization of this heterocyclic system, as seen in ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate and its derivatives, allows for the fine-tuning of biological activity. However, the synthesis of such targeted molecules is only the first step. Rigorous and unambiguous characterization is paramount to ensure the structural integrity, purity, and ultimately, the safety and efficacy of these potential drug candidates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide in-depth application notes and validated protocols for the essential analytical techniques required to characterize these specific pyrazole derivatives. The causality behind experimental choices is explained, and the protocols are designed to be self-validating systems, grounded in authoritative standards from organizations like the International Council for Harmonisation (ICH).
Strategic Approach to Characterization: A Multi-Technique Imperative
The comprehensive characterization of a novel chemical entity like an ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate derivative is not achieved by a single analytical technique. Instead, a strategic and orthogonal approach is required, where each technique provides a unique and complementary piece of the structural and purity puzzle. The confluence of data from these methods provides the high degree of certainty required in pharmaceutical research and development.
The logical flow of analysis typically begins with confirming the molecular structure of the bulk substance, followed by assessing its purity, and finally, for crystalline solids, determining its three-dimensional structure.
Caption: Orthogonal workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful and definitive technique for the elucidation of the covalent framework of organic molecules. For ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: Why NMR is Foundational
-
¹H NMR provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration. For the target scaffold, it is crucial for confirming the presence and substitution patterns of the phenyl ring, the ethyl group of the ester, and the protons of the amino group and pyrazole ring.
-
¹³C NMR maps the carbon skeleton of the molecule. It confirms the number of unique carbon environments and provides information about their hybridization (sp³, sp², sp) and functional group type (e.g., carbonyl, aromatic).
-
2D NMR Techniques (COSY, HSQC, HMBC): For complex derivatives or in cases of signal overlap, 2D NMR is essential.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds), which is critical for piecing together different fragments of the molecule and confirming regiochemistry.
-
Predicted ¹H and ¹³C NMR Spectral Data
The following table provides an expected range for the key chemical shifts (δ) in ppm for the parent structure, ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. These values are influenced by the solvent and the specific nature of other substituents on the phenyl ring or pyrazole nitrogen.[1][2][3][4]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale for Chemical Shift |
| Phenyl-H | 7.20 - 7.80 (m) | 125.0 - 135.0 | Typical aromatic region. The exact shifts depend on the substitution pattern. |
| Pyrazole-NH | 12.0 - 14.0 (br s) | N/A | Acidic proton, often broad and solvent-dependent. May exchange with D₂O. |
| Amino-NH₂ | 4.50 - 6.00 (br s) | N/A | Broad signal due to quadrupolar relaxation and exchange. Position is highly variable. |
| Ester -OCH₂- | 4.00 - 4.40 (q) | ~60.0 | Methylene group adjacent to an electronegative oxygen atom. Coupled to the -CH₃ group. |
| Ester -CH₃ | 1.10 - 1.40 (t) | ~14.0 | Triplet due to coupling with the adjacent methylene group. |
| Pyrazole C3 | N/A | 145.0 - 155.0 | Aromatic carbon attached to the phenyl group and nitrogen. |
| Pyrazole C4 | N/A | 90.0 - 100.0 | Shielded carbon due to the electron-donating effect of the amino group. |
| Pyrazole C5 | N/A | 150.0 - 160.0 | Aromatic carbon attached to the carboxylate group and nitrogen. |
| Carbonyl C=O | N/A | 160.0 - 170.0 | Characteristic downfield shift for an ester carbonyl carbon. |
Protocol: ¹H and ¹³C NMR Analysis
This protocol is designed to be a self-validating system by ensuring proper sample preparation, instrument setup, and data processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons like -NH and -NH₂, making them more easily observable.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. TMS is defined as 0.00 ppm.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or TMS at 0.00 ppm. Calibrate the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment.
-
Analyze the coupling patterns (singlets, doublets, triplets, quartets, multiplets) to deduce proton connectivity.
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. If assignments are ambiguous, run 2D NMR experiments (COSY, HSQC, HMBC).
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, providing definitive proof of the molecular formula.
Expertise & Causality: Choosing the Right Ionization Technique
The choice of ionization technique is crucial for analyzing pyrazole derivatives, which possess both polar (amino, ester) and non-polar (phenyl) functionalities.
-
Electrospray Ionization (ESI): This is the preferred method for these molecules. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ in positive ion mode. This minimizes fragmentation and provides a clear signal for the molecular weight.[6]
-
Electron Impact (EI): While a classic technique, EI is a "hard" ionization method that can cause extensive fragmentation of the parent molecule. The molecular ion peak may be weak or absent. However, the resulting fragmentation pattern can be highly characteristic and serve as a "fingerprint" for the molecule, aiding in structural elucidation.[6][7]
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (HPLC or MS grade).
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation and enhance the [M+H]⁺ signal in positive ion mode.
-
-
Instrument Setup (e.g., Q-TOF or Orbitrap Mass Spectrometer):
-
Calibrate the mass spectrometer using a known standard immediately before the analysis to ensure high mass accuracy.
-
Introduce the sample into the ESI source via direct infusion or coupled to an HPLC system.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the derivative.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Determine the exact mass of this ion to at least four decimal places.
-
Use the instrument's software to calculate the elemental formula that corresponds to the measured exact mass within a narrow tolerance (typically < 5 ppm).
-
Compare the calculated formula with the expected molecular formula of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary technique for determining the purity of the synthesized compound and for quantifying impurities. A validated HPLC method is a regulatory requirement for any active pharmaceutical ingredient (API).[8][9][10]
Expertise & Causality: Method Development Strategy
For ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate derivatives, which are aromatic amines, a reversed-phase HPLC (RP-HPLC) method is the most logical choice.
-
Stationary Phase: A C18 column is the workhorse for RP-HPLC and provides excellent retention for moderately polar to non-polar compounds like these pyrazole derivatives.[11][12]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The amino group on the pyrazole can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) protonates the amine, improving peak shape and reproducibility.[11]
-
Detection: The phenyl and pyrazole rings contain chromophores that absorb UV light. A UV detector set at a wavelength of maximum absorbance (determined by a UV scan, typically around 254 nm or 280 nm) will provide high sensitivity.[11]
Protocol: RP-HPLC Purity Determination (Validated Method)
This protocol is based on ICH Q2(R1) guidelines for analytical method validation.[8][9][13]
Caption: HPLC method development and validation workflow.
1. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifier to improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 20% B to 80% B over 15 minutes | To elute the main compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |
2. Validation Procedures:
-
Specificity: Inject a blank (mobile phase), a solution of the pyrazole derivative, and a spiked sample (if potential impurities are known). The main peak should be free from interference from the blank or other components.
-
Linearity: Prepare a series of at least five standard solutions of the compound over a concentration range (e.g., 50-150 µg/mL).[11] Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the pyrazole derivative at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Inject one sample solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule. It works by detecting the absorption of infrared radiation by specific molecular vibrations.
Expertise & Causality: Interpreting the Spectrum
For the ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate scaffold, FT-IR is used to confirm the presence of the N-H, C=O, and C=C bonds, which have characteristic absorption frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine & Pyrazole) | 3200 - 3500 | Stretching (often broad) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Ester) | 1680 - 1720 | Stretching (strong intensity)[14][15] |
| C=C & C=N (Aromatic/Pyrazole) | 1450 - 1650 | Stretching |
Protocol: FT-IR Analysis (ATR Method)
-
Sample Preparation: No special preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition and Analysis:
-
Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Identify the characteristic absorption bands and compare them with the expected frequencies for the functional groups in the molecule.
-
X-ray Crystallography: The Definitive 3D Structure
For compounds that can be grown as single crystals of sufficient quality, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure. This technique is invaluable for confirming stereochemistry, regiochemistry, and understanding intermolecular interactions in the solid state, such as hydrogen bonding.[16][17][18]
Expertise & Causality: The Power of Solid-State Analysis
While NMR confirms the covalent bonding, X-ray crystallography reveals:
-
Bond lengths and angles: Providing precise geometric data.
-
Conformation: The exact spatial arrangement of the molecule in the crystal lattice.
-
Intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent forces that dictate the crystal packing.[16] This information is critical for understanding physical properties like melting point, solubility, and polymorphism.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.
-
Dissolve the purified pyrazole derivative in a minimal amount of a suitable solvent.
-
Slowly evaporate the solvent at room temperature, or use vapor diffusion or solvent layering techniques to promote the growth of single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the model against the experimental data to determine the precise atomic positions. The quality of the final structure is assessed by parameters such as the R-factor.
-
References
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (2024, December 10).
- Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). LCGC International. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
-
FT-IR spectrum of the pyrazoline carboxamide compound. (n.d.). ResearchGate. [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Institucional da Universidade de Aveiro. [Link]
-
Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2015). ResearchGate. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). PMC - NIH. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (1962). The Journal of Organic Chemistry. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2015). Helda - University of Helsinki. [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]
-
The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). -ORCA - Cardiff University. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC - PubMed Central. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate. [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). PMC - NIH. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (n.d.). Organic Letters - ACS Publications. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega - ACS Publications. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with... (n.d.). Sultan Qaboos University Journal For Science. [Link]
-
NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH. [Link]
-
Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ijcpa.in [ijcpa.in]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]
- 16. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 17. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes & Protocols: Design, Synthesis, and Evaluation of Pyrazole-Based FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Abstract
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy where the FMS-like tyrosine kinase 3 (FLT3) receptor is frequently mutated, leading to constitutive signaling and uncontrolled cell proliferation.[1] Activating mutations, primarily internal tandem duplications (FLT3-ITD), are present in approximately 30% of AML cases and are associated with a poor prognosis.[1][2] This makes FLT3 a critical therapeutic target. The pyrazole core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors.[2][3] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases make it an ideal starting point for designing novel FLT3 inhibitors.[4][5] This guide provides a comprehensive overview of the design principles, detailed synthetic protocols, and robust biological evaluation methods for developing novel pyrazole-based FLT3 inhibitors, intended for researchers in oncology and drug discovery.
The Rationale: Targeting FLT3 in AML
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In its wild-type form, the binding of the FLT3 ligand triggers receptor dimerization and trans-phosphorylation, activating downstream signaling cascades like RAS/MAPK, PI3K/AKT, and STAT5, which regulate cell survival, proliferation, and differentiation.[1][6][7]
However, in nearly a third of AML patients, FLT3 is constitutively activated by mutations. The most common are FLT3-ITD, found in the juxtamembrane domain, and, less frequently, point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[1] These mutations cause ligand-independent kinase activation, leading to aberrant and persistent downstream signaling that drives leukemogenesis.[1][8] Therefore, inhibiting this rogue kinase activity is a validated and clinically relevant strategy for treating FLT3-mutated AML.
Caption: Constitutive FLT3 signaling in AML.
Design and Synthesis Strategy
The development of potent and selective FLT3 inhibitors requires a rational design approach, often beginning with a privileged chemical scaffold like pyrazole.
Core Principles of Inhibitor Design
-
Scaffold Selection: The pyrazole ring is an excellent bioisostere for other aromatic systems and can act as both a hydrogen bond donor and acceptor. This versatility allows it to anchor the inhibitor within the ATP-binding site of the kinase.
-
Inhibitor Type:
-
Type I Inhibitors: Bind to the active (DFG-in) conformation of the kinase. They typically occupy the adenine-binding region.
-
Type II Inhibitors: Bind to the inactive (DFG-out) conformation, extending into an adjacent allosteric pocket. These inhibitors often exhibit greater selectivity. The pyrazoyl-urea chemotype is a recurring motif in Type II inhibitors.[2]
-
-
Structure-Activity Relationship (SAR): Systematic modification of the pyrazole scaffold is performed to optimize potency, selectivity, and pharmacokinetic properties. Key modifications often involve:
-
Hinge-Binding Moiety: A group that forms critical hydrogen bonds with the kinase hinge region.
-
Solvent-Exposed Region: Groups that can be modified to improve solubility and other drug-like properties.
-
Allosteric Pocket Extension: For Type II inhibitors, adding bulky hydrophobic groups (e.g., biphenyl) can enhance binding affinity and selectivity by occupying the allosteric site vacated by the DFG-out flip.[2]
-
Caption: Iterative workflow for FLT3 inhibitor design.
General Synthesis Protocol: Biphenyl Pyrazoyl-Urea Inhibitors
This section outlines a representative two-step synthesis for a Type II pyrazole-based FLT3 inhibitor, a class that has shown significant promise.[2] The core strategy involves the synthesis of a substituted aminopyrazole intermediate, followed by its coupling with a commercially available or synthesized isocyanate.
Protocol 1: Synthesis of 3-Amino-1H-pyrazole Intermediate
-
Causality: This protocol creates the essential aminopyrazole building block. The choice of starting dinitrile determines the substitution pattern on the final pyrazole ring, which can be crucial for tuning selectivity and avoiding off-target effects.
-
Materials:
-
Malononitrile derivative (e.g., 2-(4-methoxyphenyl)malononitrile)
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
-
-
Procedure:
-
Dissolve the malononitrile derivative (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Self-Validation: An exothermic reaction and/or color change may be observed.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 30-50% Ethyl Acetate in Hexane).
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: Urea Formation to Yield Final Inhibitor
-
Causality: This step couples the pyrazole core with the biphenyl moiety via a stable urea linker. The urea group is critical as it often forms key hydrogen bonds in the kinase active site. The biphenyl group is designed to occupy the allosteric pocket.
-
Materials:
-
Synthesized aminopyrazole intermediate (1.0 eq)
-
Substituted isocyanate (e.g., 4-biphenyl isocyanate) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate, glassware
-
-
Procedure:
-
Dissolve the aminopyrazole intermediate in anhydrous DCM under an inert atmosphere.
-
Add the 4-biphenyl isocyanate to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Self-Validation: Monitor by TLC. The formation of a new, less polar spot indicates product formation.
-
If a precipitate forms, it is often the desired product. Collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
-
Confirm the structure and purity of the final N-biphenyl-N'-(1H-pyrazol-5-yl)urea inhibitor by NMR and Mass Spectrometry.
-
Biological Evaluation Protocols
Once synthesized, the compounds must be evaluated in a cascade of assays to determine their potency, selectivity, and mechanism of action.
Caption: High-level screening cascade for FLT3 inhibitors.
Protocol 3: In Vitro FLT3 Kinase Inhibition Assay (Fluorescence-Based)
-
Causality: This is the primary screen to directly measure the compound's ability to inhibit the enzymatic activity of FLT3. It provides a quantitative IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[9]
-
Materials:
-
Recombinant human FLT3 kinase
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, then dilute further in assay buffer.
-
To each well of the plate, add:
-
Test compound (or DMSO for control).
-
FLT3 kinase solution.
-
Substrate/ATP mixture.
-
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Self-Validation: Include positive controls (e.g., Gilteritinib) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.
-
Protocol 4: Cell Proliferation Assay in FLT3-ITD+ AML Cells
-
Causality: This assay determines if the compound's enzymatic inhibition translates into a functional anti-proliferative effect in cancer cells that are dependent on FLT3 signaling. Using a FLT3-wildtype cell line as a control helps assess selectivity.
-
Cell Lines:
-
Materials:
-
AML cell lines, culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds in DMSO
-
Clear, flat-bottom 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well).
-
Add serial dilutions of the test compounds to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells and plot cell viability (%) against the log of compound concentration to determine the IC50.
-
Protocol 5: Western Blot for FLT3 Pathway Inhibition
-
Causality: This assay provides direct evidence of target engagement within the cell. A reduction in the phosphorylated form of FLT3 (p-FLT3) and its downstream targets (p-STAT5, p-ERK) confirms that the compound is inhibiting the intended signaling pathway.[12][13]
-
Materials:
-
MV4-11 cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Treat MV4-11 cells with varying concentrations of the test compound for 2-4 hours.
-
Harvest and lyse the cells. Quantify the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Self-Validation: The loading control (β-Actin) should show consistent band intensity across all lanes. A dose-dependent decrease in the p-FLT3/total FLT3 ratio confirms on-target activity.
-
Data Summary and In Vivo Evaluation
Promising lead compounds identified through the in vitro cascade require further characterization.
Summarizing Structure-Activity Relationship Data
Organizing data in a clear, tabular format is essential for discerning SAR trends and guiding the next cycle of inhibitor design.
| Compound ID | Pyrazole Substitution (R¹) | Linker | Terminal Group (R²) | FLT3 Kinase IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) | c-KIT Kinase IC₅₀ (nM) | Selectivity (c-KIT/FLT3) |
| PYR-001 | H | Urea | Phenyl | 230 | 280 | 450 | ~2x |
| PYR-002 | H | Urea | 4-Biphenyl | 25 | 35 | 1500 | 60x |
| PYR-003 | CH₃ | Urea | 4-Biphenyl | 18 | 22 | 1200 | 67x |
| PYR-004 | H | Amide | 4-Biphenyl | 150 | 210 | 900 | 6x |
Data are hypothetical and for illustrative purposes only, based on trends seen in publications like Zambon et al.
In Vivo Efficacy Models
The ultimate test of a potential drug candidate is its efficacy and safety in a living organism. For AML, the most common preclinical models are:
-
Cell Line-Derived Xenografts (CDX): Immunocompromised mice are subcutaneously or systemically injected with FLT3-ITD+ AML cells like MV4-11.[14][15] Efficacy is measured by tumor growth inhibition or increased survival.
-
Patient-Derived Xenografts (PDX): These models involve implanting primary AML patient cells into immunocompromised mice.[16][17] They better recapitulate the heterogeneity of human AML and are considered more translationally relevant.
Key endpoints in these studies include tumor volume, overall survival, and pharmacodynamic analysis of target inhibition (e.g., p-FLT3 levels) in tumor tissue post-treatment.[14][16]
Conclusion
The development of pyrazole-based FLT3 inhibitors represents a highly viable and clinically validated strategy for treating FLT3-mutated AML. By combining rational, structure-based design with robust synthetic chemistry and a systematic cascade of biological evaluation, researchers can identify and optimize novel drug candidates. The protocols and principles outlined in this guide provide a foundational framework for laboratories engaged in this critical area of cancer drug discovery. Careful attention to the causality behind each experimental step and the inclusion of self-validating controls are paramount to ensuring the scientific rigor and ultimate success of these endeavors.
References
-
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. [Link]
-
Zambon, A., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 16, 1766-1780. [Link]
-
Kiyoi, H. (2018). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 109(11), 3385-3391. [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia. ResearchGate. [Link]
-
Lee, H. J., et al. (2021). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Cancers, 13(21), 5553. [Link]
-
Zambon, A., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2024). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry. [Link]
-
In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. [Link]
-
AML PDX Models, 3D Bone Marrow Niche & Biomarkers. Crown Bioscience. [Link]
-
Chen, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]
-
Bîcu, E., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13493-13506. [Link]
-
Singh, N. N., et al. (2020). Mouse Models of Frequently Mutated Genes in Acute Myeloid Leukemia. Cancers, 12(4), 819. [Link]
-
Kazi, J. U., et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 118(25), 6635–6644. [Link]
-
A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. MDPI. [Link]
-
FLT3 Inhibitors in AML: Tackling Therapy Resistance. KCAS Bio. [Link]
-
Li, Y., et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 60(7), 2931–2946. [Link]
-
Fayed, E. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(53), 38043-38057. [Link]
-
AML Assays in Primary Patient Samples. Vivia Biotech. [Link]
-
Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. [Link]
-
A Unique Leukemia Mouse Model Established From AML Patient with IDH2 R140Q and FLT3-ITD Mutations Among Other Common AML Mutations. Blood. [Link]
-
Understanding FLT3 in AML: What It Means and How It's Treated. YouTube. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML. PMC - NIH. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
FLT3 Signaling pathways and their dysregulation in AML. ResearchGate. [Link]
-
Recent Advances in Immune-Based Therapies for Acute Myeloid Leukemia. AACR Journals. [Link]
-
In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. ResearchGate. [Link]
-
FLT3 ITD Signaling Profiles in AML Samples Harboring Mutations. ASH Publications. [Link]
-
Novel Therapeutics Targeting Acute Myeloid Leukemia (AML) Stem Cells Identified through High-Throughput Screening. Blood. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia. Semantic Scholar. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]
Sources
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 Inhibitors in AML: Tackling Therapy Resistance | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. crownbio.com [crownbio.com]
- 17. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs)
Topic: Tris(8-hydroxyquinolinato)aluminium (Alq3) as a Foundational Building Block for Organic Light-Emitting Diodes
Introduction: The Pivotal Role of Small Molecules in Electroluminescence
Organic Light-Emitting Diodes (OLEDs) represent a significant leap in display and solid-state lighting technology, offering superior contrast, wider viewing angles, and the potential for flexible and transparent devices.[1][2] At the heart of every OLED is a series of thin organic films sandwiched between two electrodes.[1][3][4] When a voltage is applied, charge carriers (holes and electrons) are injected from these electrodes, travel through the organic layers, and recombine in an emissive layer to produce light—a phenomenon known as electroluminescence.[5][6][7]
The performance of an OLED is intrinsically linked to the molecular architecture of its constituent materials.[1][6] The ability to design and synthesize organic molecules with tailored electronic and photophysical properties allows for precise control over emission color, efficiency, and device stability.[1] This guide focuses on Tris(8-hydroxyquinolinato)aluminium (Alq3), a cornerstone material that was instrumental in the development of the first practical and efficient OLEDs by Tang and Van Slyke at Eastman Kodak in 1987.[3] Its remarkable stability, excellent fluorescence, and competent electron-transporting capabilities make it an ideal model compound for researchers entering the field of organic electronics.
This document serves as a comprehensive guide for researchers and material scientists, providing both the theoretical underpinnings and field-proven protocols for utilizing Alq3 in the fabrication and characterization of OLEDs.
Section 1: Understanding the Building Block: Tris(8-hydroxyquinolinato)aluminium (Alq3)
Alq3 is an organometallic chelate that has become a benchmark material in OLED research.[3] Its widespread use stems from a unique combination of properties that make it highly effective as both a green light emitter and an electron transport material.[3]
-
Molecular Structure and Properties: Alq3 consists of a central aluminum ion coordinated with three 8-hydroxyquinolinate ligands. This structure provides high thermal stability and the ability to form smooth, amorphous thin films via vacuum deposition—a critical requirement for fabricating high-performance, multilayer devices.[3][4]
-
Dual Functionality:
-
Emissive Layer (EML): Alq3 is an efficient fluorescent emitter, producing a characteristic bright green light.[3] In the emissive layer, injected electrons and holes recombine to form excitons on the Alq3 molecules, which then decay radiatively to emit photons.[5][6]
-
Electron Transport Layer (ETL): Alq3 possesses suitable energy levels and electron mobility to facilitate the transport of electrons from the cathode towards the emissive layer.[3][8] This role is crucial for balancing the charge carrier concentrations within the device, which is a key determinant of overall efficiency.[7][8]
-
The diagram below illustrates the fundamental structure of a multilayer OLED device, highlighting the specific layers where a material like Alq3 is employed.
Caption: Basic architecture of a multi-layer small-molecule OLED.
Section 2: Synthesis and Purification of Alq3
Expertise & Experience: The quality of the organic materials is paramount. Impurities can act as charge traps or non-radiative recombination centers, severely degrading device performance and lifespan. The following protocol describes a standard, reliable method for synthesizing high-purity Alq3 suitable for vacuum deposition.
Protocol 2.1: Laboratory Synthesis of Alq3
Reaction: Al³⁺ + 3 C₉H₇NO → Al(C₉H₆NO)₃ + 3 H⁺
-
Reagent Preparation:
-
Dissolve 8-hydroxyquinoline in ethanol.
-
Prepare an aqueous solution of aluminum chloride (AlCl₃).
-
-
Reaction Execution:
-
Heat the 8-hydroxyquinoline solution to approximately 60°C with constant stirring.
-
Slowly add the aluminum chloride solution dropwise to the heated 8-hydroxyquinoline solution.
-
A yellow-green precipitate of Alq3 will form immediately.
-
Adjust the pH of the mixture to ~7 using an ammonium hydroxide solution to ensure complete precipitation.
-
-
Purification (Washing):
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid multiple times with deionized water to remove unreacted salts.
-
Wash with ethanol to remove excess 8-hydroxyquinoline.
-
Dry the crude Alq3 powder in a vacuum oven at 80°C overnight.
-
Protocol 2.2: Purification by Gradient Sublimation
Trustworthiness: For optoelectronic applications, simple precipitation is insufficient. Thermal gradient sublimation is the gold standard for purifying small organic molecules. This process separates the desired material from less volatile impurities and decomposition products based on differences in sublimation temperature under high vacuum.
-
Apparatus Setup:
-
Load the crude Alq3 powder into the source zone of a multi-zone tube furnace equipped for high vacuum.
-
Assemble the collection tube within the furnace.
-
-
Sublimation Process:
-
Evacuate the system to a high vacuum (<10⁻⁵ Torr).
-
Slowly heat the source zone to the sublimation temperature of Alq3 (typically 350-400°C).
-
Maintain a temperature gradient along the tube, with the collection zone being cooler than the source zone.
-
The Alq3 will sublime, travel down the tube, and re-deposit as a pure, crystalline powder in the cooler collection zone.
-
Run the process for 24-48 hours to ensure a good yield of high-purity material.
-
-
Collection:
-
Cool the system to room temperature before breaking the vacuum.
-
Carefully scrape the purified Alq3 from the walls of the collection tube in an inert atmosphere (e.g., a glovebox) to prevent contamination.
-
Section 3: OLED Device Fabrication Protocol
Causality: The fabrication of an OLED is a layer-by-layer process where the integrity of each interface is critical for device performance. The protocol below details the fabrication of a standard Alq3-based green OLED using thermal evaporation, a technique that allows for precise thickness control and high-purity film deposition.[4]
Caption: Standard workflow for fabricating a small-molecule OLED.
Protocol 3.1: Substrate Preparation
Rationale: The anode (typically Indium Tin Oxide, ITO) must be impeccably clean.[3] Organic residues alter the work function of the ITO, creating an energy barrier that impedes efficient hole injection and leads to high operating voltages and low efficiency.[3][9]
-
Initial Cleaning: Scrub pre-patterned ITO-coated glass substrates with a detergent solution (e.g., Alconox) and deionized (DI) water.
-
Solvent Degreasing: Place the substrates in a beaker rack and sonicate sequentially in DI water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Treatment: Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone for 10-15 minutes. This removes final traces of organic contaminants and increases the ITO work function, promoting better hole injection.
Protocol 3.2: Thin Film Deposition by Thermal Evaporation
Rationale: High vacuum is essential to ensure the evaporated molecules travel in a straight line from the source to the substrate without colliding with background gas molecules, resulting in pure, uniform films.
-
Loading: Mount the cleaned substrates in a substrate holder and load them into a high-vacuum thermal evaporation chamber. Load the organic materials (e.g., Copper Phthalocyanine (CuPc) for HIL, N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) for HTL, and Alq3 for EML/ETL) and metals (LiF, Al) into separate thermal evaporation boats (e.g., tungsten or molybdenum).
-
Pump Down: Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Layer Deposition:
-
Deposit the layers sequentially by resistively heating the corresponding source boat. Monitor the deposition rate and thickness in real-time using a quartz crystal microbalance.
-
HIL: Deposit ~20 nm of CuPc at a rate of 0.1-0.2 nm/s.
-
HTL: Deposit ~40 nm of NPD at a rate of 0.1-0.2 nm/s.
-
EML & ETL: Deposit a total of ~80 nm of Alq3 at a rate of 0.1-0.2 nm/s.
-
Cathode: Deposit ~1 nm of Lithium Fluoride (LiF) at 0.01-0.05 nm/s, followed by ~100 nm of Aluminum (Al) at 0.2-0.5 nm/s. The thin LiF layer acts as an electron injection layer, lowering the energy barrier between Alq3 and the Al cathode.[8]
-
Protocol 3.3: Encapsulation
Rationale: Organic materials and low work function cathodes are highly susceptible to degradation from moisture and oxygen. Encapsulation is a critical step to ensure a reasonable device lifetime for testing and operation.
-
Transfer: Without breaking vacuum, transfer the fabricated devices into an inert-atmosphere glovebox.
-
Sealing: Dispense a UV-curable epoxy around the perimeter of the active device area.
-
Capping: Place a clean glass slide or cover slip over the device, pressing gently to spread the epoxy.
-
Curing: Expose the sealed device to a UV lamp for the recommended time to cure the epoxy, forming a hermetic seal.
Section 4: Device Characterization and Performance Validation
Once fabricated, the device must be characterized to validate its performance. The following protocols outline the essential measurements.
Protocol 4.1: Electroluminescence (EL) Spectrum Measurement
-
Setup: Place the device on a test stage. Connect the ITO (anode) and Al (cathode) contacts to a source measure unit (SMU).
-
Measurement: Apply a constant current or voltage sufficient to produce visible light (e.g., 8V).
-
Data Collection: Collect the emitted light using a fiber optic cable coupled to a spectrometer (e.g., a CCD spectrometer).
-
Analysis: Plot the light intensity versus wavelength. For an Alq3-based device, a peak emission wavelength around 520-530 nm is expected.
Protocol 4.2: Current Density-Voltage-Luminance (J-V-L) Measurement
-
Setup: Use the same setup as above, but with the device positioned in front of a calibrated photodiode or luminance meter.
-
Measurement: Program the SMU to sweep the voltage from 0 V to a higher voltage (e.g., 10 V) in discrete steps.
-
Data Collection: At each voltage step, simultaneously record the current flowing through the device and the light output (luminance) measured by the photodiode.
-
Analysis:
-
Convert current to current density (J) by dividing by the active area of the device pixel.
-
Plot J vs. V and Luminance vs. V. These plots reveal the turn-on voltage (voltage at which light is first detected, e.g., 1 cd/m²) and the maximum brightness.
-
Protocol 4.3: Efficiency Calculation
From the J-V-L data, several key efficiency metrics can be calculated:
-
Current Efficiency (cd/A): Luminance / Current Density
-
External Quantum Efficiency (EQE, %): This is the ratio of photons emitted out of the device to the number of electrons injected. It requires careful calibration of the photodetector and integration of the EL spectrum.
The energy level diagram below helps to explain the causality behind the device's operation. Efficient operation relies on the staggered energy levels of the different layers, which guide holes from the anode and electrons from the cathode to recombine in the emissive layer.
Caption: Energy levels showing charge injection and recombination.
Section 5: Data Presentation and Benchmarking
The performance of an Alq3-based OLED can vary based on layer thicknesses, deposition conditions, and material purity. The table below provides a representative range of performance metrics that a researcher can expect from a well-fabricated device based on the protocol in this guide.
| Performance Metric | Typical Value Range | Significance |
| Turn-on Voltage (at 1 cd/m²) | 3.0 - 4.5 V | Indicates the energy efficiency; lower is better. |
| Maximum Luminance | > 10,000 cd/m² | The maximum brightness achievable before significant efficiency roll-off. |
| Maximum Current Efficiency | 3.5 - 5.0 cd/A | Measures how effectively current is converted to light. |
| Maximum External Quantum Eff. (EQE) | 1.0 - 1.5 % | The fundamental limit for a fluorescent emitter like Alq3 is ~5%. |
| Peak Emission Wavelength | 520 - 530 nm | Corresponds to the color of the emitted light (Green). |
| CIE 1931 Coordinates (x, y) | (~0.32, ~0.55) | Precisely defines the shade of green light produced. |
References
-
Wikipedia. Organic light-emitting diode.[Link]
-
Universal Display Corporation. Organic Light Emitting Diodes (OLEDs).[Link]
-
Semantic Scholar. Electron Transport Materials for Organic Light-Emitting Diodes.[Link]
-
Journal of Materials and Environmental Science. Organic Light Emitting Diodes: Devices and applications.[Link]
-
MDPI. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.[Link]
-
AIP Publishing. Molecular library of OLED host materials—Evaluating the multiscale simulation workflow.[Link]
-
HORIBA. OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry.[Link]
-
IRIS. Synthesis of Heterocycles for OLED Applications.[Link]
-
MDPI. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application.[Link]
-
ACS Publications. Elucidating the Crucial Role of Hole Injection Layer in Degradation of Organic Light-Emitting Diodes.[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. iris.uniss.it [iris.uniss.it]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. static.horiba.com [static.horiba.com]
- 5. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 6. ossila.com [ossila.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block.
Introduction
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a valuable intermediate in the development of various pharmaceuticals, particularly as a scaffold for kinase inhibitors and other therapeutic agents. The most common and efficient synthetic route involves the cyclocondensation of a phenylhydrazine with a suitable three-carbon electrophilic partner, typically a derivative of ethyl 2-cyano-3-phenyl-2-propenoate or ethyl benzoylpyruvate. While the synthesis is generally robust, achieving high yields and purity consistently can be challenging. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to enhance your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows mostly starting materials.
-
Minimal or no precipitate forms upon cooling or workup.
-
The isolated yield is significantly lower than expected.
Potential Causes & Solutions:
-
Poor Quality Reagents: Hydrazine derivatives can degrade over time, and the quality of the electrophilic precursor is critical.
-
Solution: Use freshly distilled phenylhydrazine. Ensure the ethyl 2-cyano-3-phenyl-2-propenoate or its equivalent is pure and dry.
-
-
Inappropriate Solvent: The choice of solvent is crucial for ensuring the reactants are fully dissolved and for mediating the reaction rate.
-
Solution: Ethanol or acetic acid are commonly used solvents. Acetic acid can act as both a solvent and a catalyst, often leading to higher yields and shorter reaction times. If using ethanol, consider adding a catalytic amount of a protic or Lewis acid.
-
-
Suboptimal Reaction Temperature: The cyclization step is temperature-dependent.
-
Solution: The reaction is typically performed at reflux. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the chosen solvent. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction by TLC. If starting material is still present after the recommended reaction time, extend the reflux period and continue to monitor.
-
Problem 2: Formation of a Mixture of Isomers
Symptoms:
-
¹H NMR spectrum shows multiple sets of peaks for the pyrazole protons and other key signals.
-
The product melts over a broad temperature range.
-
Multiple spots are observed on TLC, even after initial purification.
Potential Causes & Solutions:
-
Lack of Regiocontrol: When using substituted hydrazines like phenylhydrazine, the reaction with an unsymmetrical 1,3-dielectrophile can lead to the formation of regioisomers.[1]
-
Explanation: The initial nucleophilic attack can occur from either nitrogen of the phenylhydrazine, and the subsequent cyclization can lead to different pyrazole isomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on both reactants.
-
Solution: The use of a protic solvent like acetic acid can often favor the formation of the desired isomer by protonating the carbonyl or nitrile group, thus directing the nucleophilic attack. Careful control of the reaction temperature can also influence the regioselectivity.
-
-
Tautomerization: Aminopyrazoles can exist in different tautomeric forms.
-
Solution: While this is an inherent property of the molecule, the predominant tautomer can sometimes be influenced by the solvent used for crystallization. Characterization by 2D NMR techniques can help elucidate the exact structure.
-
Problem 3: Product is an Oil or Fails to Crystallize
Symptoms:
-
After workup and solvent removal, the product remains a viscous oil.
-
Attempts to induce crystallization by scratching or seeding are unsuccessful.
Potential Causes & Solutions:
-
Presence of Impurities: Residual solvent, unreacted starting materials, or side products can act as impurities that inhibit crystallization.
-
Solution: Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
-
Product is a Low-Melting Solid: The product may have a melting point close to room temperature.
-
Solution: After purification, attempt to crystallize the product from a different solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) can be effective. Cooling the solution to low temperatures (-20 °C) may be necessary.
-
Problem 4: Hydrolysis of the Ester Group
Symptoms:
-
The mass spectrum shows a peak corresponding to the carboxylic acid (M-28).
-
The IR spectrum shows a broad O-H stretch.
-
The ¹H NMR spectrum lacks the characteristic ethyl group signals (a quartet and a triplet).
Potential Causes & Solutions:
-
Harsh Reaction or Workup Conditions: Prolonged heating in the presence of strong acids or bases can lead to the hydrolysis of the ethyl ester.
-
Solution: Minimize the reaction time and avoid using excessively harsh acidic or basic conditions during workup. If an acidic catalyst is used, neutralize the reaction mixture promptly after completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate?
The most prevalent method is the cyclocondensation reaction between phenylhydrazine and a suitable 1,3-dielectrophilic precursor. A common and effective precursor is ethyl 2-cyano-3-phenyl-2-propenoate, which can be synthesized from benzaldehyde and ethyl cyanoacetate.
Q2: What is the role of acetic acid in this synthesis?
Acetic acid serves a dual purpose. It acts as a solvent that can effectively dissolve the reactants, and it also functions as a catalyst. By protonating the nitrile or a carbonyl group on the electrophilic partner, it enhances its reactivity towards the nucleophilic attack by phenylhydrazine, often leading to shorter reaction times and improved yields.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than the starting materials. Visualize the spots under a UV lamp.
Q4: What are the key safety precautions for this synthesis?
Hydrazine derivatives, including phenylhydrazine, are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. The reaction should be conducted with care, especially when heating flammable solvents like ethanol.
Q5: What is the expected ¹H NMR spectrum for the final product?
The ¹H NMR spectrum should show characteristic signals for the ethyl group (a quartet around 4.2-4.4 ppm and a triplet around 1.2-1.4 ppm), aromatic protons from the phenyl group (a multiplet between 7.2-7.6 ppm), a broad singlet for the amino protons (which may be exchangeable with D₂O), and a singlet for the pyrazole C-H proton. The exact chemical shifts can vary depending on the solvent used.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-2-propenoate (Precursor)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-cyano-3-phenyl-2-propenoate (1.0 eq) and glacial acetic acid.
-
To this solution, add phenylhydrazine (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate as a crystalline solid.
-
Dry the final product under vacuum.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Solvent | Acetic Acid | Higher yield, shorter reaction time |
| Ethanol | Moderate yield, may require a catalyst | |
| Temperature | Reflux | Drives the reaction to completion |
| Reagent Ratio | Slight excess of phenylhydrazine | Ensures complete consumption of the precursor |
| Workup | Precipitation in ice-water | Effective for initial product isolation |
| Purification | Recrystallization from ethanol | Yields high-purity crystalline product |
Visualizations
Reaction Mechanism
Caption: Synthetic pathway for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
Thore, S.N., Gupta, S.V., & Baheti, K.G. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(4), 449-455. Available from: [Link]
-
ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
Fathalla, W., & Zaki, M.E.A. (2011). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 48(4), 876-881. Available from: [Link]
-
Abdel-Wahab, B.F., Abdel-Latif, E., & Mohamed, H.A. (2012). In the reaction of 1 with ethyl glyoxalate or methyl pyruvate in... ARKIVOC, 2012(6), 29-41. Available from: [Link]
-
Patel, H.R., Patel, K.C., & Patel, S.K. (2014). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 5(10), 4353-4359. Available from: [Link]
-
Al-Said, M.S., Ghorab, M.M., & Al-Agamy, M.H. (2011). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2011(4), M749. Available from: [Link]
-
Xia, Y., Fan, C., & Zhao, B. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 15(18), 4694-4697. Available from: [Link]
-
El-Sayed, R. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(9), 10447-10455. Available from: [Link]
-
Elmaati, T.A. (2007). The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate. Zeitschrift für Naturforschung B, 62(6), 833-836. Available from: [Link]
-
Hegde, S., Thomas, J., & Rao, P. (2013). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Optical Materials, 35(5), 951-956. Available from: [Link]
-
El-Taweel, F.M.A. (2011). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Chemistry of Heterocyclic Compounds, 47(3), 269-281. Available from: [Link]
-
Erkin, A.V., Krutikov, V.I., & Chubraev, M.V. (2004). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Russian Journal of General Chemistry, 74(3), 424-427. Available from: [Link]
-
SIELC Technologies. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Available from: [Link]
-
Zare, A., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(66), 37887-37895. Available from: [Link]
-
Al-Omran, F., et al. (2011). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. E-Journal of Chemistry, 8(3), 1331-1342. Available from: [Link]
-
Zare, A., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(66), 37887-37895. Available from: [Link]
-
Wikipedia. IUPAC nomenclature of organic chemistry. Available from: [Link]
Sources
Technical Support Center: Purification of Crude Ethyl 4-Amino-3-Phenyl-1H-Pyrazole-5-Carboxylate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound.
Introduction
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, typically through the condensation of a β-ketoester with a hydrazine, can often yield a crude product containing various impurities.[1] These impurities may include unreacted starting materials, regioisomers, and other side-products that can interfere with subsequent reactions and biological assays. Therefore, effective purification is a critical step to ensure the integrity of downstream applications. This guide provides practical, field-proven insights into the most common purification techniques and troubleshooting strategies.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Purity After Recrystallization | Incorrect Solvent Choice: The chosen solvent may have either too high or too low of a solvating power for the target compound at different temperatures. | Solution: Perform a systematic solvent screen. Good single solvents for recrystallizing pyrazole derivatives include ethanol and ethyl acetate.[2] If a single solvent is not effective, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed. Rationale: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature and allow for the formation of pure crystals upon cooling, while keeping impurities dissolved in the mother liquor. A mixed solvent system allows for fine-tuning of the solvent polarity to achieve this differential solubility. |
| Presence of a Regioisomeric Impurity: The synthesis of 4-aminopyrazoles can sometimes co-produce the 5-amino isomer, which may have very similar solubility properties. | Solution: If recrystallization is ineffective, column chromatography is the recommended next step. The choice of eluent is critical for separating isomers. Rationale: Regioisomers often have very subtle differences in polarity. The high surface area and controlled environment of column chromatography provide a much greater resolving power than simple recrystallization, allowing for the separation of closely related compounds. | |
| Colored Impurities in the Final Product | Formation of Oxidation or Side-Reaction Products: The amino group on the pyrazole ring can be susceptible to oxidation, leading to colored byproducts. Side reactions during the synthesis can also generate colored impurities. | Solution: 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Rationale: Activated charcoal has a high surface area and can adsorb large, colored organic molecules. 2. Column Chromatography: If charcoal treatment is insufficient, column chromatography is highly effective at separating colored impurities from the desired product. |
| Oily Product Instead of Crystalline Solid | Presence of Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice, preventing the formation of a solid. | Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating. Rationale: Applying a vacuum will lower the boiling point of the residual solvent, facilitating its removal from the product. |
| Eutectic Mixture with an Impurity: The presence of a significant amount of an impurity can lower the melting point of the mixture, resulting in an oil. | Solution: Purify the product using column chromatography to remove the impurity. Rationale: Column chromatography will separate the desired compound from the impurity, allowing the pure product to crystallize. | |
| Streaking or Tailing on TLC and Column Chromatography | Interaction of the Basic Amino Group with Acidic Silica Gel: The free amino group on the pyrazole is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. | Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent. Rationale: The basic modifier will neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic product and allowing for sharper peaks and better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective initial purification technique for crude ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate?
A1: Recrystallization is typically the most effective and straightforward initial purification method. Ethanol is a commonly used and effective solvent for this purpose.[2] A mixed solvent system of ethanol and water can also be very effective, especially for inducing crystallization if the product is highly soluble in pure ethanol.
Q2: My crude product contains a significant amount of the starting materials. How can I remove them?
A2: If the starting materials have significantly different polarities from your product, column chromatography is the best approach. Alternatively, if one of the starting materials is acidic or basic, an acid-base extraction can be a simple and effective preliminary purification step. For instance, unreacted phenylhydrazine can be removed by washing an organic solution of the crude product with a dilute acid.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point that is consistent with the literature value is a strong indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for confirming the structure and assessing the purity of your compound. The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Q4: I am having trouble separating the 4-amino and 5-amino regioisomers. What are the best column chromatography conditions?
A4: Separating regioisomers can be challenging. Here are some tips for optimizing your column chromatography:
-
Use a long column: A longer column provides more theoretical plates and better resolution.
-
Employ a shallow solvent gradient: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. This will allow for better separation of closely eluting compounds.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a reverse-phase C18 column.
Q5: Can I use acid-base extraction to purify my aminopyrazole?
A5: Yes, acid-base extraction can be a useful technique. The amino group on the pyrazole ring is basic and can be protonated by an acid. The general procedure is as follows:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The aminopyrazole will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., 1M NaOH) to precipitate the pure aminopyrazole.
-
Extract the precipitated product back into an organic solvent, dry the organic layer, and evaporate the solvent.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, dissolve the crude ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration through a fluted filter paper to remove them. If the solution is colored, add a small amount of activated charcoal before hot filtration.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of 10% to 50% ethyl acetate in hexanes). Add 0.5% triethylamine to the eluent to improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
References
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. MDPI. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Purification of Amino-Pyrazoles. Reddit. [Link]
-
What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Wiley Online Library. [Link]
-
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center dedicated to overcoming challenges in pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in this critical class of heterocyclic compounds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, making the ability to selectively synthesize a specific regioisomer a paramount concern.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the underlying principles governing the reaction between 1,3-dicarbonyl compounds and unsymmetrical hydrazines, the most common route to pyrazoles, often referred to as the Knorr pyrazole synthesis. Our goal is to empower you with the knowledge to troubleshoot unexpected outcomes and rationally design your synthetic strategies for optimal regioselectivity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding regioselectivity in pyrazole synthesis.
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), there are two possible carbonyl groups for the initial nucleophilic attack by the hydrazine. This can lead to the formation of two different constitutional isomers, known as regioisomers. Regioselectivity is the preference for the formation of one regioisomer over the other.
Q2: What are the primary factors that influence which regioisomer is formed?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate interplay of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate is a major determinant. The more electrophilic carbonyl is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction pathway by favoring attack at the less sterically hindered carbonyl group.
-
Reaction Conditions: The choice of solvent, temperature, pH (acidic, neutral, or basic conditions), and the presence of catalysts can significantly influence the regioselectivity.[2][3]
Q3: How does the nature of the hydrazine substituent affect the reaction?
A3: The substituent on the hydrazine (e.g., alkyl vs. aryl) alters the nucleophilicity of the two nitrogen atoms. In a substituted hydrazine (R-NH-NH2), the NH2 group is generally more nucleophilic and will preferentially attack one of the carbonyl groups of the 1,3-dicarbonyl.
Q4: Is it possible to predict the major regioisomer?
A4: While a complete prediction can be complex, a good starting point is to analyze the electronic and steric properties of your substrates. For instance, a carbonyl group adjacent to a strong electron-withdrawing group (like a trifluoromethyl group) will be more electrophilic and a likely site for initial attack.[2] However, kinetic and thermodynamic factors can lead to unexpected results, necessitating experimental optimization.
Troubleshooting Unwanted Regioisomer Formation
Encountering a mixture of regioisomers or the formation of the undesired isomer is a common hurdle. This section provides a structured approach to diagnosing and resolving these issues.
Problem 1: My reaction yields a mixture of regioisomers with low selectivity.
This is a frequent observation, especially when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.
Diagnostic Questions:
-
What solvent are you using? Standard solvents like ethanol can sometimes lead to poor regioselectivity.[2]
-
What are the reaction conditions (temperature, pH)? These parameters can influence the reaction kinetics and thermodynamic equilibrium.
-
Have you analyzed the crude reaction mixture? It's crucial to determine the isomeric ratio before purification, as one isomer might be preferentially lost during workup or chromatography.
Troubleshooting Workflow & Solutions:
Caption: A workflow for troubleshooting low regioselectivity.
Solutions & Protocols:
-
Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in many cases.[2] These non-nucleophilic, polar, and hydrogen-bond-donating solvents can stabilize intermediates and transition states differently than traditional alcoholic solvents, leading to a single dominant regioisomer.[2]
-
Experimental Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE or HFIP.
-
Add the substituted hydrazine (1.0-1.2 eq) to the solution.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the product.
-
-
-
Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures might favor the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal conditions.
-
pH Control: The pH of the reaction medium can significantly impact the reaction pathway.
-
Acidic Conditions: Adding a catalytic amount of a protic acid (e.g., HCl, H2SO4, p-TsOH) can protonate a carbonyl group, increasing its electrophilicity and potentially directing the initial attack of the hydrazine.[2][4]
-
Basic Conditions: The use of a base can deprotonate the 1,3-dicarbonyl to form an enolate, which can alter the reaction pathway.
-
Problem 2: The major product is the undesired regioisomer.
This indicates that the inherent electronic and steric factors of your substrates favor the formation of the unwanted product under your current reaction conditions.
Diagnostic Questions:
-
Which carbonyl is electronically and sterically favored for attack? A thorough analysis of your starting materials is crucial. Carbonyls adjacent to electron-withdrawing groups are more electrophilic.[2]
-
Is it possible to modify the starting materials? Sometimes, a slight modification of the substituents on the 1,3-dicarbonyl can reverse the regioselectivity.
Solutions & Protocols:
-
Leverage Solvent Effects: As mentioned previously, switching to a fluorinated alcohol like TFE or HFIP can sometimes reverse the regioselectivity or significantly enhance the formation of the desired minor isomer.[2]
-
Catalyst-Controlled Synthesis: The use of specific catalysts can direct the reaction towards a particular regioisomer. While less common for the Knorr synthesis, exploring different Lewis or Brønsted acids may offer a solution.
-
Stepwise Synthesis: In some cases, a stepwise approach can provide better control over regioselectivity. This could involve the formation of a hydrazone intermediate first, followed by cyclization under different conditions.[5]
Mechanistic Insights: The Two Competing Pathways
The formation of two regioisomers arises from the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The following diagram illustrates these competing pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side-Product Formation in Pyrazole Derivatization
Welcome to the Technical Support Center for pyrazole derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the functionalization of pyrazole scaffolds. As a senior application scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern these reactions. Our goal is to empower you to troubleshoot and optimize your syntheses, leading to higher yields and purer products.
Introduction: The Challenge of Pyrazole Derivatization
Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, their derivatization is often plagued by the formation of unwanted side-products. The presence of two adjacent and chemically similar nitrogen atoms, along with reactive carbon positions, makes achieving high regioselectivity a significant challenge. This guide will address the most common side-product issues and provide you with the strategic knowledge to overcome them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face.
Q1: I'm getting a mixture of two N-alkylated isomers. How do I control which nitrogen gets alkylated?
A1: This is the most frequent challenge in pyrazole derivatization. The formation of N1 and N2 regioisomers is a classic example of kinetic versus thermodynamic control. The N1 position is generally less sterically hindered, while the N2 position is often more electronically stable, especially in substituted pyrazoles. By carefully selecting your reaction conditions, you can favor one isomer over the other. We will delve into specific protocols for this in our Troubleshooting Guides.
Q2: I'm trying to perform an N-alkylation, but I'm also seeing substitution on the pyrazole ring itself. How do I prevent this?
A2: Unwanted C-alkylation is a common side-reaction, particularly when using strong bases. The C4 position is the most electron-rich and susceptible to electrophilic attack, while the C5 proton is the most acidic and can be deprotonated by strong bases, leading to C5 functionalization. To prevent this, consider using milder bases and protecting the reactive carbon positions if necessary.
Q3: My reaction is not working, and I suspect the pyrazole ring is decomposing. Is this possible?
A3: Yes, pyrazole rings can be susceptible to ring-opening, especially under the influence of strong bases like organolithium reagents. This is a complex process that can be influenced by the substituents on the pyrazole ring. We will discuss the mechanism and preventative measures in the Troubleshooting Guide for Ring-Opening Reactions.
Troubleshooting Guides
This section provides in-depth analysis and actionable protocols for specific side-product challenges.
Guide 1: Controlling N1 vs. N2 Regioisomer Formation in N-Alkylation
The formation of a mixture of N1 and N2 alkylated pyrazoles is a classic problem governed by the principles of kinetic and thermodynamic control.
-
Kinetic Product (N1-alkylation): This isomer is formed faster due to the lower steric hindrance at the N1 position.
-
Thermodynamic Product (N2-alkylation): This isomer is often the more stable product, and its formation is favored under conditions that allow for equilibrium to be reached.
Mechanism of N-Alkylation and the Role of Tautomerism
Unsymmetrical pyrazoles exist as a mixture of two tautomers in solution. Alkylation can occur on either nitrogen of the pyrazolate anion, which is formed upon deprotonation.
Diagram: Tautomerism and N-Alkylation Pathways
Sources
Technical Support Center: Optimization of Cyclocondensation of Aminopyrazoles
Welcome to the technical support center for the optimization of reaction conditions for the cyclocondensation of aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in these critical synthetic transformations. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the cyclocondensation of aminopyrazoles, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low to No Product Yield
Question: I am not observing any significant formation of my desired fused pyrazole product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in aminopyrazole cyclocondensation is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Initial Diagnostic Workflow:
-
Verify Starting Material Quality:
-
Aminopyrazole: Ensure the purity of your aminopyrazole starting material. Impurities can interfere with the reaction. Consider recrystallization or column chromatography if purity is questionable.
-
1,3-Dielectrophile: Check the stability and purity of your 1,3-dielectrophilic partner (e.g., β-ketoester, enaminone, α,β-unsaturated ketone). Some of these reagents can degrade upon storage.
-
-
Reaction Condition Assessment:
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive. Common solvents include ethanol, acetic acid, and DMF.[1][2] The solubility of your starting materials in the chosen solvent at the reaction temperature is also a key consideration.
-
Temperature: Many cyclocondensation reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it. Conversely, excessively high temperatures can lead to decomposition.
-
Catalyst: If you are using a catalyst (e.g., acid or base), ensure it is active and used in the correct stoichiometric amount. For instance, acid catalysis is often employed to activate the carbonyl group of the dielectrophile.[2][3]
-
Troubleshooting Protocol: A Step-by-Step Guide to Yield Optimization
If initial diagnostics do not resolve the issue, a more systematic optimization should be undertaken. The following workflow provides a structured approach:
Caption: A systematic workflow for troubleshooting low product yield.
In-depth Explanation of Key Optimization Parameters:
-
Solvent Selection: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction pathway. For instance, reactions in acetic acid can benefit from its acidic nature, which can catalyze the reaction.[2]
-
Microwave-Assisted Synthesis: Controlled microwave irradiation can be a powerful tool to accelerate reaction times and improve yields, often under milder conditions than conventional heating.[1]
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a frequent challenge in the synthesis of fused pyrazoles, particularly when using unsymmetrical 1,3-dielectrophiles or N-substituted aminopyrazoles.[4] The regioselectivity is governed by the relative reactivity of the nucleophilic centers on the aminopyrazole and the electrophilic sites on the reaction partner.
Understanding the Mechanistic Basis of Regioselectivity:
The 5-aminopyrazole nucleus possesses multiple nucleophilic centers: the exocyclic amino group (NH2), and the endocyclic nitrogen atoms (N1 and N2). The reaction pathway is determined by which of these centers initiates the attack on the dielectrophile.
Caption: Competing reaction pathways leading to different regioisomers.
Strategies to Control Regioselectivity:
-
Choice of Catalyst:
-
Acid Catalysis: Can favor the formation of pyrazolo[3,4-b]pyridines by protonating the endocyclic nitrogens, thereby increasing the nucleophilicity of the exocyclic amino group.[3]
-
Base Catalysis: Can deprotonate the endocyclic NH, increasing its nucleophilicity and potentially favoring the formation of pyrazolo[1,5-a]pyrimidines.
-
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the aminopyrazole and the conformation of the transition state, thereby affecting the regiochemical outcome.
-
Blocking Groups: In some cases, a protecting group can be temporarily installed on one of the nucleophilic centers to direct the reaction to the desired site.
Experimental Protocol for Optimizing Regioselectivity:
A comparative study of different reaction conditions is the most effective way to identify the optimal parameters for achieving high regioselectivity.
| Parameter | Condition A (for Pyrazolo[3,4-b]pyridines) | Condition B (for Pyrazolo[1,5-a]pyrimidines) |
| Catalyst | Acetic Acid or p-TSA | Sodium Ethoxide or other strong base |
| Solvent | Ethanol or Acetic Acid | Anhydrous THF or Dioxane |
| Temperature | Reflux | Room Temperature to Reflux |
Note: The optimal conditions will be highly substrate-dependent, and the above table should be used as a starting point for your optimization studies.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
A1: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining highly pure material.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For non-crystalline products or for separating mixtures of isomers, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexanes is a common starting point for the elution of these types of heterocyclic compounds.
-
Advanced Purification: For challenging separations, techniques like Supercritical Fluid Chromatography (SFC) or Simulated Moving Bed (SMB) chromatography can be employed, especially at a larger scale.[6]
Q2: Can I use a one-pot procedure for the synthesis of the aminopyrazole and its subsequent cyclocondensation?
A2: Yes, one-pot procedures are highly advantageous for improving efficiency and reducing waste. Several multicomponent reactions have been developed for the synthesis of fused pyrazole systems directly from simple precursors without the isolation of the intermediate aminopyrazole.[7][8] However, optimizing these one-pot reactions can be more complex as the conditions must be compatible with multiple reaction steps. It is often necessary to adjust the reaction conditions, such as by neutralizing a basic reaction mixture before the addition of the next reagent, to ensure the success of the subsequent step.
Q3: How do I confirm the structure and regiochemistry of my product?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy: 1H and 13C NMR are the primary tools for determining the overall structure. For confirming regiochemistry, advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) are invaluable.[4]
-
Mass Spectrometry: Provides the molecular weight of the product, confirming its elemental composition.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the definitive and unambiguous 3D structure of the molecule.[9]
Q4: My starting aminopyrazole is poorly soluble in common organic solvents. What should I do?
A4: Poor solubility can be a significant hurdle. Here are a few strategies to address this:
-
Solvent Screening: Test a wider range of solvents, including more polar aprotic solvents like DMF, DMSO, or NMP.
-
Temperature: Increasing the reaction temperature will generally increase the solubility of your starting materials.
-
Cosolvents: Using a mixture of solvents can sometimes improve solubility more than a single solvent.
-
Microwave Heating: Microwave irradiation can rapidly heat the reaction mixture, which can help to dissolve recalcitrant starting materials and drive the reaction to completion.[1]
References
-
Chebanov, V. A., Sakhno, Y. I., Desenko, S. M., Chernenko, V. N., Musatov, V. I., & Shishkina, S. V. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(7), 1229-1242. [Link]
-
Müller, T. J. J., & Chebanov, V. A. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1786-1826. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 321-352). Italian Society of Chemistry. [Link]
-
Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]
-
Sharma, R., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1459-1481. [Link]
-
Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-serwy, W. S. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Aziz, M. A., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2010). Acid-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 45(5), 2037-2042. [Link]
-
Gu, Y., & Ruan, J. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 308-312. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(20), 3599-3622. [Link]
- Process for the preparation of 4-aminopyrazole derivatives. (2007).
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., Al-Wahaibi, L. H., & Suresh, P. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(16), 4983. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 52(5), 1362-1372. [Link]
-
Purification Technologies Small Molecules. (n.d.). Kdpharmagroup. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. preprints.org [preprints.org]
- 6. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Storage Stability of Ethyl 4-Amino-3-Phenyl-1H-Pyrazole-5-Carboxylate
Welcome to the technical support guide for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. Due to the presence of an aromatic amine and an ethyl ester functional group, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting stability-related issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Q1: Why is my solid sample of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate turning yellow or brown over time?
A: This discoloration is a classic indicator of oxidation. The primary amino group (-NH2) on the pyrazole ring is susceptible to atmospheric oxygen. This process can form highly colored, conjugated impurities, similar to the degradation observed in other aromatic amines.[1][2] Even trace amounts of these oxidized species can impart a noticeable color to the bulk material. The rate of oxidation is accelerated by exposure to light, elevated temperatures, and ambient air.
Q2: What are the absolute best conditions for storing the solid compound to ensure maximum shelf-life?
A: For long-term storage (>6 months), the solid compound should be stored at -20°C in a tightly sealed, amber glass vial. The vial's headspace should be purged with an inert gas, such as argon or nitrogen, before sealing to displace oxygen.[2] For short-term (weeks to months) bench-top use, storing it in a desiccator at 2-8°C, protected from light, is sufficient.
Q3: I need to make a stock solution. What is the best solvent, and how should I store it?
A: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are suitable solvents. Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous grade solvent and store the solution in small aliquots at -20°C or, ideally, -80°C.[3] Solutions are generally less stable than the solid material, so it is recommended to store them for no more than one month.[3] Always protect solutions from light.
Q4: How can I perform a quick quality check on my stored material before starting a critical experiment?
A: The simplest method is Thin-Layer Chromatography (TLC). Dissolve a small amount of your compound in an appropriate solvent (e.g., ethyl acetate) and spot it on a TLC plate next to a freshly prepared standard or a sample from a new, unopened bottle. The appearance of new spots or significant tailing in the lane of the stored sample indicates degradation.[2] For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured, question-and-answer format to diagnose and resolve specific issues encountered during experiments that may be linked to compound instability.
Issue 1: Progressive Sample Discoloration and Purity Decline
Question: My once off-white solid has developed a noticeable brown tint. An HPLC analysis confirms the main peak is smaller and several new impurity peaks have appeared. What is the chemical basis for this, and can I still use the material?
Answer: The chemical cause is the oxidation of the 4-amino group. Aromatic amines are known to be unstable and can be oxidized by atmospheric oxygen, a process often catalyzed by light and trace metal impurities.[1] This leads to the formation of complex, colored polymeric or quinone-imine type structures, which are responsible for the brown color.
Whether the material is usable depends entirely on the tolerance of your specific application. For high-precision assays or multi-step synthesis where purity is paramount, using the degraded material is not recommended as impurities can act as reaction inhibitors or lead to unwanted side products. If the downstream application is less sensitive, a purification step such as recrystallization or column chromatography may be attempted to salvage the material.
The diagram below illustrates the two main vulnerabilities of the molecule: oxidation at the amine and hydrolysis of the ester.
Caption: Primary degradation pathways for the target compound.
Issue 2: Inconsistent Results or Failed Reactions
Question: My reaction, which previously worked well, is now failing or giving very low yields. I suspect the starting material. How can compound instability cause this?
Answer: There are two primary ways instability can lead to reaction failure:
-
Reduced Molar Equivalency: If a significant portion of your starting material has degraded (e.g., 20% oxidation), you are effectively using 20% less of the active compound than calculated. This can dramatically affect reactions that are sensitive to stoichiometry.
-
Reaction Interference: Degradation products can actively interfere with your chemistry.
-
Hydrolysis Product: The carboxylic acid formed from ester hydrolysis can neutralize basic reagents or catalysts, altering the pH and stalling the reaction.
-
Oxidation Products: These impurities can sometimes chelate metal catalysts or act as radical scavengers, shutting down catalytic cycles or radical-based reactions.
-
The flowchart below provides a logical workflow for troubleshooting such issues.
Caption: Decision tree for troubleshooting experiment failure.
Section 3: Protocols for Stability Enhancement and Assessment
Adherence to rigorous protocols is the most effective way to preserve the integrity of your compound.
Protocol 3.1: Optimal Long-Term Storage of Solid Compound
This protocol establishes a self-validating system for storing the solid material to prevent oxidative and hydrolytic degradation.
-
Procurement: Upon receipt, visually inspect the compound. It should be an off-white to very pale yellow powder. Note the initial appearance on the container label.
-
Aliquoting: Do not use the main stock bottle for daily experiments. Instead, aliquot the powder into several smaller, amber glass vials suitable for the scale of your typical experiments. This minimizes the exposure of the bulk material to air and moisture.
-
Inerting: Place the small, unsealed vials into a desiccator or glovebox. Flush the chamber with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes to displace all air.
-
Sealing: While under the inert atmosphere, tightly cap the vials. For extra protection, wrap the cap threads with Parafilm®.
-
Labeling & Storage: Clearly label each aliquot with the compound name, date, and storage conditions. Place the vials in a secondary container and store them at -20°C.
-
Usage: When an aliquot is needed, allow it to warm completely to room temperature before opening to prevent condensation of moisture onto the cold powder.
Protocol 3.2: Routine Purity Assessment by RP-HPLC
This method can be used to quantify the purity of the compound and track its stability over time.
-
System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector is required.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient Elution:
-
Start with a 20:80 (A:B) ratio.[5]
-
Run a linear gradient over 15-20 minutes to a higher concentration of Solvent B (e.g., 5:95 A:B) to elute any more non-polar degradation products.
-
Hold for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Parameters:
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase (initial conditions) or another suitable solvent like acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A fresh, high-purity sample should show >98% purity. A drop in this value over time indicates degradation.
Section 4: Summary of Recommended Storage Conditions
This table provides a quick reference for the optimal storage conditions.
| Parameter | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Solution (DMSO/DMF) |
| Temperature | -20°C | 2-8°C | -20°C to -80°C |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Dry Air (in Desiccator) | Inert Gas Headspace |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) |
| Moisture | Tightly Sealed / Parafilm® | Tightly Sealed in Desiccator | Anhydrous Solvent / Tightly Sealed |
| Duration | > 6 months | < 3 months | < 1 month |
References
-
ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]
- Linch, A. L. (1953). U.S. Patent No. 2,664,445. U.S.
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario. [Link]
-
ACS Publications. (2019). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Pharma Tutor. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharma Tutor. [Link]
Sources
Technical Support Center: Ethyl 4-Amino-3-phenyl-1H-pyrazole-5-carboxylate Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors.
I. Overview of Synthesis
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic compound widely used as a building block in the synthesis of various pharmaceutical agents. Its production typically involves the cyclocondensation of a β-ketonitrile equivalent with a hydrazine derivative. A common and efficient route is the reaction between ethyl 2-cyano-3-phenyl-3-oxopropanoate and hydrazine hydrate.
Reaction Pathway:
The synthesis proceeds via a well-established mechanism for pyrazole formation. The initial step involves the reaction of a β-ketonitrile with hydrazine.
This guide will focus on troubleshooting and optimizing this synthetic route, particularly addressing the challenges that arise during scale-up.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Q1: What are the most critical parameters to control during the reaction?
A1: The most critical parameters are temperature , rate of addition of hydrazine hydrate , and solvent choice .
-
Temperature: The condensation reaction with hydrazine is often exothermic.[1] Uncontrolled temperature can lead to the formation of side products and potentially hazardous conditions. Maintaining a consistent temperature, typically in the range of 60-80°C, is crucial for optimal yield and purity.
-
Rate of Addition: Slow and controlled addition of hydrazine hydrate is essential to manage the exothermicity of the reaction, especially on a larger scale.[1] A rapid addition can cause a dangerous temperature spike.
-
Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature. The choice of solvent can influence reaction kinetics and the solubility of the product and impurities, affecting isolation and purification.
Q2: What are the common impurities, and how can they be minimized?
A2: A common impurity is the regioisomer, ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate. The formation of regioisomers is a known challenge in pyrazole synthesis.[1] To minimize its formation, careful control of reaction conditions is necessary. Lower reaction temperatures may favor the formation of the desired isomer. Additionally, impurities from starting materials can carry through to the final product. Using high-purity ethyl 2-cyano-3-phenyl-3-oxopropanoate and hydrazine hydrate is recommended.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns during scale-up are the exothermic nature of the reaction and the handling of hydrazine.
-
Thermal Runaway: The reaction can be highly exothermic, posing a risk of a thermal runaway if not properly controlled.[1]
-
Hydrazine Toxicity: Hydrazine is a toxic and potentially carcinogenic substance. Appropriate personal protective equipment (PPE) and engineering controls, such as a fume hood, are mandatory.
-
Flammability: Hydrazine and many organic solvents are flammable.[1] The reaction should be conducted away from ignition sources.
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Problem 1: Low Product Yield
Low yield is a frequent issue that can be attributed to several factors.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. 2. Increase Reaction Time/Temperature: If starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. | The reaction may not have reached completion within the allotted time. Increasing time or temperature can drive the reaction forward. |
| Side Reactions | 1. Optimize Temperature: Lowering the reaction temperature may reduce the formation of byproducts. 2. Control Stoichiometry: Ensure the molar ratio of reactants is accurate. An excess of one reactant can lead to side reactions. | Higher temperatures can provide the activation energy for undesired reaction pathways. Precise stoichiometry ensures that reactants are available in the correct proportions for the desired reaction. |
| Product Loss During Workup | 1. Optimize Crystallization: Carefully select the solvent and control the cooling rate during crystallization to maximize product recovery. 2. Check pH: Ensure the pH of the aqueous phase during extraction is optimal to keep the product in the organic layer. | The solubility of the product is highly dependent on the solvent and temperature. Improper crystallization conditions can lead to significant product loss. The product's solubility can also be pH-dependent. |
Problem 2: Product Purity Issues
Contamination with starting materials, byproducts, or regioisomers can affect the quality of the final product.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Starting Materials | 1. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol). 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. | Recrystallization is an effective method for removing small amounts of impurities. Column chromatography provides a higher degree of separation for more challenging purifications. |
| Formation of Regioisomers | 1. Optimize Reaction Conditions: As mentioned, lower temperatures can improve regioselectivity.[1] 2. Alternative Synthetic Routes: If regioselectivity remains a significant issue, exploring alternative synthetic strategies may be necessary. | The formation of different regioisomers can be influenced by kinetic versus thermodynamic control, which is temperature-dependent. |
| Discoloration of Product | 1. Charcoal Treatment: Treat the product solution with activated charcoal before crystallization to remove colored impurities. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. | Activated charcoal has a high surface area and can adsorb colored organic molecules. An inert atmosphere prevents the oxidation of sensitive functional groups that can lead to colored byproducts. |
Troubleshooting Workflow:
IV. Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger-scale production introduces new challenges that must be carefully managed.
Heat Transfer
As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Recommendation: Use a reactor with a high-efficiency cooling system. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.[1]
Mixing
Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased byproduct formation.
-
Recommendation: Ensure the reactor is equipped with an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture.
Safety Protocols for Large-Scale Hydrazine Use
The risks associated with hydrazine are amplified at a larger scale.
-
Recommendation: Implement robust engineering controls, such as a closed-system transfer for hydrazine. Develop and strictly follow standard operating procedures (SOPs) for handling and quenching any unreacted hydrazine. The use of flow chemistry can be a safer alternative for handling hazardous intermediates like diazonium salts that can be formed in related pyrazole syntheses.[2]
Experimental Protocol: General Synthesis
This protocol provides a general procedure for the synthesis of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve ethyl 2-cyano-3-phenyl-3-oxopropanoate (1.0 eq) in ethanol.
-
Reactant Addition: Heat the solution to 60-70°C. Add hydrazine hydrate (1.1 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 80°C.
-
Reaction: After the addition is complete, stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
V. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. (2015). ResearchGate. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. [Link]
-
New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (2015). ResearchGate. [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2017). Molbank. [Link]
-
ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). ChemSynthesis. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). ResearchGate. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Molecules. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2023). Organic Letters. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules. [Link]
Sources
addressing common impurities in commercial ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in commercial batches of this important chemical intermediate. Here, we delve into the causality behind the formation of these impurities, provide validated protocols for their detection and removal, and offer expert insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common questions and challenges encountered when working with commercial ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.
Impurity Identification and Characterization
Question 1: I've observed an unknown peak in the HPLC analysis of my commercial ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. What are the most likely impurities?
Answer: The impurity profile of commercial ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is heavily influenced by its synthetic route. The most common industrial synthesis involves the condensation of a β-ketonitrile with a hydrazine.[1] This seemingly straightforward reaction can lead to several process-related impurities.
Most Common Impurities:
-
Regioisomeric Impurity: The most prevalent impurity is often the regioisomer, ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate. Its formation is a known challenge in the synthesis of unsymmetrically substituted pyrazoles.[2]
-
Unreacted Starting Materials: Residual amounts of the β-ketonitrile and hydrazine starting materials may be present.
-
Hydrolysis Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid, 4-amino-3-phenyl-1H-pyrazole-5-carboxylic acid, especially if exposed to moisture or basic/acidic conditions during workup or storage.
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities, particularly upon prolonged exposure to air and light.
The following diagram illustrates the primary synthetic pathway and the formation of the main regioisomeric impurity.
Sources
Technical Support Center: Enhancing Catalytic Reactions with Pyrazole Substrates
Welcome to the technical support center for catalytic reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole functionalization. Pyrazoles are privileged scaffolds in medicinal chemistry and materials science, but their unique electronic properties and potential for catalyst inhibition present distinct challenges. This document provides field-proven insights, troubleshooting guides, and validated protocols to enhance the efficiency, yield, and selectivity of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered in the lab.
Q1: My N-arylation reaction has stalled, showing low conversion. What are the first things I should check?
A: Low conversion in pyrazole N-arylation is a frequent issue. The primary culprits are often related to the catalyst system and reaction conditions.
-
Catalyst Choice: Are you using the right metal? For N-arylation, copper-catalyzed systems (Ullmann-type reactions) are often more robust and economical than palladium. A combination of Copper(I) iodide (CuI) and a diamine ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, is a highly effective starting point for coupling pyrazoles with aryl iodides and bromides.[1][2][3]
-
Base Selection: The choice and strength of the base are critical. A strong, non-nucleophilic base is required to deprotonate the pyrazole N-H. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that demonstrate broad compatibility.[1][4]
-
Solvent Purity: Anhydrous, degassed solvents are paramount. Common solvents for these reactions include dioxane, toluene, and DMF. Trace water can hydrolyze intermediates and oxygen can deactivate the catalyst, especially palladium systems.
-
Temperature: Ullmann-type couplings often require elevated temperatures (e.g., 80-120 °C). If you are running the reaction at a lower temperature, a gradual increase may be necessary to overcome the activation energy.
Q2: I'm getting a mixture of N1 and N2 arylated regioisomers. How can I improve selectivity?
A: Achieving regioselectivity is one of the most significant challenges in pyrazole chemistry due to the similar electronic environment of the two ring nitrogens.[5]
-
Steric Control: The most reliable strategy is steric hindrance. A bulky substituent at the C3 or C5 position will effectively block the adjacent nitrogen (N2 or N1, respectively), directing the incoming aryl group to the less hindered nitrogen.
-
Solvent Engineering: The reaction medium can influence the tautomeric equilibrium of the pyrazole and the solvation of the pyrazolate anion. In some cases, switching to highly polar or specialized solvents like fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) can dramatically favor one isomer.[6]
-
Protecting Groups: While less atom-economical, installing a removable directing group on one of the nitrogen atoms is a definitive way to ensure single-isomer synthesis.
Q3: My palladium-catalyzed C-H functionalization reaction is not working. Is the pyrazole poisoning my catalyst?
A: Yes, this is a well-known issue. The basic, sp²-hybridized nitrogen of the pyrazole ring can act as a strong ligand, coordinating to the Pd(II) center and inhibiting its catalytic activity.[7]
-
Ligand Choice: Use ligands that can compete with the pyrazole's coordination. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or robust N-heterocyclic carbene (NHC) ligands can often maintain catalyst activity.[8][9]
-
N-Protection: The most common solution is to protect the pyrazole N-H proton. An N-aryl or N-alkyl group prevents the pyrazole from acting as an anionic bidentate ligand, often restoring catalytic activity for C-H functionalization at the C3, C4, or C5 positions.[4][10]
-
Use of Additives: In some systems, additives can mitigate catalyst poisoning, although this is highly substrate-dependent.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Low Yield in Cross-Coupling Reactions (N-Arylation & C-H Arylation)
Low product yield is a multifaceted problem that requires systematic investigation. This workflow will guide you through a logical troubleshooting process.
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield reactions.
Problem Deep Dive: Catalyst Deactivation
Catalyst deactivation is a primary cause of stalled reactions. It can occur through several pathways, particularly with sensitive palladium catalysts.
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Oxygen Contamination | Pd(0), the active catalytic species, is readily oxidized to inactive Pd(II) by trace oxygen. This is especially problematic at the higher temperatures often required for C-H activation. | Protocol: Ensure rigorous degassing of the solvent and reaction vessel. Use a robust glovebox or Schlenk line technique. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes before use. |
| Water Contamination | Water can hydrolyze organometallic intermediates and certain bases (like phosphates), altering the reaction environment and potentially deactivating the catalyst. | Protocol: Use freshly distilled, anhydrous solvents. Dry bases in a vacuum oven before use. Ensure all glassware is oven-dried. |
| Substrate Inhibition (Poisoning) | As discussed in the FAQ, the pyrazole nitrogen can irreversibly bind to the metal center, sequestering the catalyst from the catalytic cycle.[7] | Solution: For C-H functionalization, protect the N-H position. For N-arylation, where the N-H is the reactive site, use a copper catalyst, which is generally less susceptible to this mode of poisoning than palladium.[1] |
| Ligand Degradation / Side Reaction | At high temperatures, phosphine ligands can degrade. In some challenging N-arylation reactions, the ligand itself can be arylated, consuming it and leading to catalyst precipitation (e.g., as palladium black).[3] | Solution: Screen alternative, more robust ligands (e.g., different generations of Buchwald or Herrmann-Beller catalysts). If ligand arylation is suspected, consider using a ligand with a different electronic or steric profile. |
Guide 2: Controlling Regioselectivity in N-Functionalization
Achieving regiocontrol is about tipping the balance between two competing reaction pathways at the N1 and N2 positions.
Caption: Influence of steric hindrance on the regioselectivity of N-functionalization.
Causality Behind Selectivity Control
-
Thermodynamic vs. Kinetic Control: In many cases, one regioisomer is thermodynamically more stable, while the other is formed faster (kinetically favored). Reaction temperature and time can influence the final ratio. Lower temperatures often favor the kinetic product, while higher temperatures allow for equilibration to the thermodynamic product.
-
The Role of the Base and Cation: The nature of the pyrazolate salt formed after deprotonation matters. The counter-ion (e.g., K⁺, Cs⁺, Na⁺) can coordinate to the nitrogen atoms and the incoming electrophile, influencing the transition state and directing the reaction to one site over the other. Experimenting with different bases (e.g., Cs₂CO₃ vs. K₂CO₃ vs. NaH) can sometimes switch or improve selectivity.
| Parameter | Influence on Regioselectivity | Experimental Approach |
| Sterics | A bulky group at C3 or C5 provides the most predictable and effective control by physically blocking access to the adjacent nitrogen. | Synthesize or select a pyrazole precursor with a large substituent (e.g., phenyl, tert-butyl) at the C3 or C5 position. |
| Solvent | The solvent can stabilize one tautomer over another or influence the aggregation state of the pyrazolate salt, thereby affecting which nitrogen is more nucleophilic. | Screen a range of solvents from nonpolar (Toluene) to polar aprotic (DMF, DMSO) to specialized (TFE, HFIP).[6] |
| Temperature | Can shift the balance between the kinetic and thermodynamic products. | Run initial reactions at a moderate temperature (e.g., 80 °C) and then screen lower (e.g., RT, 50 °C) and higher (e.g., 110 °C) temperatures to observe changes in the isomeric ratio. |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for common reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole
This protocol is adapted from methodologies proven effective for a wide range of nitrogen heterocycles.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add the pyrazole substrate (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Atmosphere Control: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1-0.5 M) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the Celite with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of N-Protected Pyrazole
This protocol is based on robust methods developed for the direct arylation of heteroaromatics.[4]
-
Reaction Setup: In a glovebox or on a Schlenk line, add the N-protected pyrazole (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel.
-
Atmosphere Control: Seal the vessel and ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or xylene, to a concentration of 0.1 M).
-
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. Caution: This is a high-temperature reaction requiring a sealed, pressure-rated vessel and proper shielding.
-
Monitoring: Monitor the reaction over 24-48 hours by LC-MS.
-
Workup and Purification: Follow steps 7-8 from Protocol 1.
References
-
Nozaki, K., & Pal, A. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 23(7), 1589. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 76(17), 7136-7144. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]
-
El-Sawy, E. R., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Catalysts, 12(8), 868. [Link]
-
Multiple Authors. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
-
Zhang, C., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1975. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the C-H arylation of pyrazole. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Reddy, V. R., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5169-5178. [Link]
-
Martins, M. A. P., et al. (Eds.). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. International Journal of Molecular Sciences. [Link]
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Catalysts, 13(9), 1294. [Link]
-
Chen, D. Y.-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 589-602. [Link]
-
ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
-
Sancineto, L., et al. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 25(1), e202500024. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(11), 2993-2996. [Link]
-
Gultyai, V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]
-
Daugulis, O., et al. (2009). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 48(52), 9861-9864. [Link]
-
ResearchGate. (2024). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]
-
Wang, C., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]
-
Silva, A. M. S., et al. (Eds.). (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
ResearchGate. (2014). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Singh, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 21546-21568. [Link]
-
Wang, D.-H., et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 50(19), 4442-4446. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Gao, L., et al. (2022). Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. The Journal of Organic Chemistry, 87(5), 3531-3540. [Link]
-
ResearchGate. (2016). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
Sources
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]
Validation & Comparative
comparing the kinase inhibitory profile of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate analogs
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its unique electronic properties and ability to form key hydrogen bond interactions within ATP-binding sites of kinases have made it a cornerstone for the design of potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of the kinase inhibitory profiles of substituted phenyl-1H-pyrazole analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. While direct, comprehensive comparative data for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate analogs is dispersed across proprietary and academic literature, this guide synthesizes data from closely related phenyl-pyrazole series to provide actionable insights for researchers in kinase inhibitor discovery.
Introduction to the Phenyl-Pyrazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][3] The pyrazole ring system has proven to be an exceptional template for the development of kinase inhibitors. Its bicyclic nature, combined with the ability to substitute at various positions, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for the target kinase. The phenyl group, a common substituent, often occupies a hydrophobic pocket within the kinase active site, and its decoration with various functional groups can significantly modulate the inhibitory activity and selectivity profile of the compound.
Comparative Kinase Inhibitory Profiles
The following table summarizes the kinase inhibitory activities of a selection of phenyl-pyrazole analogs from the literature. This data, while not exclusively from the ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate series, provides a valuable comparative overview of how substitutions on the pyrazole and phenyl rings affect potency and selectivity against various kinases.
| Compound ID | Core Scaffold | Substitution | Target Kinase(s) | IC50 (nM) | Reference |
| 1a | Pyrazolo[3,4-g]isoquinoline | 4-nitro | Haspin | 57 | [3] |
| 1b | Pyrazolo[3,4-g]isoquinoline | 4-nitro, N-methyl | Haspin | 66 | [3] |
| 2a | Pyrazolo[3,4-g]isoquinoline | 4-amino | Haspin | >1000 | [3] |
| 3a | 4-alkyl-pyrazolo[3,4-g]isoquinoline | 4-methyl | CLK1, Haspin | 101, 167 | [3] |
| 3c | 4-alkyl-pyrazolo[3,4-g]isoquinoline | 4-propyl | CLK1, CDK9, GSK3 | 218-363 | [3] |
| Compound 6 | 1,3,4-triarylpyrazole | Varied heterocycles | EGFR, AKT1/2, BRAF V600E, p38α, PDGFRβ | >94% inhibition at 100 µM | [4] |
| Compound 3f | 4-amino-1H-pyrazole | Pyrimidine derivative | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [5] |
| Compound 11b | 4-amino-1H-pyrazole | 7H-pyrrolo[2,3-d]pyrimidine | JAK2 | 0.35 µM (cell-based) | [5] |
Key Insights from Comparative Data:
-
Impact of Ring Fusion: The pyrazolo[3,4-g]isoquinoline scaffold shows promise for Haspin inhibition, with nitro-substituted analogs demonstrating nanomolar potency.[3]
-
Significance of the Amino Group: The conversion of a nitro group to an amino group in the pyrazolo[3,4-g]isoquinoline series (compare 1a/1b to 2a ) resulted in a significant loss of activity, highlighting the critical role of this substituent in binding to Haspin.[3]
-
Modulation of Selectivity: Alkylation at the 4-position of the pyrazolo[3,4-g]isoquinoline core shifted the selectivity profile from Haspin towards other kinases like CLK1, CDK9, and GSK3.[3]
-
Broad Spectrum Inhibition: The 1,3,4-triarylpyrazole scaffold in Compound 6 demonstrated broad-spectrum kinase inhibition, a characteristic that can be advantageous or disadvantageous depending on the therapeutic goal.[4]
-
Potent JAK Inhibition: The 4-amino-1H-pyrazole core, particularly when coupled with pyrimidine or pyrrolopyrimidine moieties, yields highly potent inhibitors of the Janus kinase (JAK) family.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To ensure the trustworthiness and reproducibility of the presented data, a detailed, self-validating experimental protocol for a common in vitro kinase assay is provided below. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert the generated ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The emitted light is proportional to the ADP concentration and, therefore, the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in a suitable buffer (e.g., kinase buffer without ATP) to achieve the desired final concentrations for the IC50 determination.
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of the test compound dilution to the appropriate wells. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for background controls.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final reaction volume is 10 µL. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the unused ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells without enzyme) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibition" control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Signaling Pathway Context: The JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and hematopoiesis.[5] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases, making JAKs attractive therapeutic targets. The potent inhibition of JAKs by 4-amino-1H-pyrazole derivatives highlights the therapeutic potential of this scaffold.
Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-amino-1H-pyrazole analogs.
Structure-Activity Relationship (SAR) Insights
The analysis of the kinase inhibitory data for various phenyl-pyrazole analogs reveals several key SAR trends. These insights are crucial for guiding the design of more potent and selective inhibitors.
-
N1-Substitution on the Pyrazole Ring: The substituent at the N1 position of the pyrazole often extends into a solvent-exposed region.[6] While large modifications can be tolerated, the nature of this substituent can significantly impact physicochemical properties like solubility.[6] For some kinases, this position is critical for achieving selectivity.
-
The Role of the 4-Amino Group: As seen in the JAK inhibitors, a 4-amino group on the pyrazole ring can serve as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase.[5] The potency of these compounds underscores the importance of this interaction.
-
Substitution on the 3-Phenyl Ring: The phenyl ring at the 3-position of the pyrazole core typically occupies a hydrophobic pocket. Substitutions on this ring can be used to enhance van der Waals interactions and modulate the electronics of the system. Electron-withdrawing groups, for instance, have been shown to be favorable in some series.[2]
-
The 5-Position Substituent: The ethyl carboxylate group in the parent scaffold of interest can be a point of modification to either pick up additional interactions or to block metabolism. In other pyrazole series, this position has been explored with various groups to enhance potency and improve pharmacokinetic properties.[7][8]
Conceptual SAR Diagram:
Caption: Key positions on the ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate scaffold for SAR exploration.
Conclusion
The ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate scaffold and its analogs represent a promising class of kinase inhibitors. By leveraging the foundational SAR principles established for related pyrazole series, researchers can strategically design novel compounds with enhanced potency and selectivity. The comparative data presented herein, along with the detailed experimental protocol and pathway context, provide a solid framework for advancing drug discovery efforts centered on this versatile scaffold. Future work should focus on generating comprehensive kinase panel data for a systematic library of these specific analogs to further elucidate their therapeutic potential.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available at: [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC - NIH. Available at: [Link]
-
(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. Available at: [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening | Chemical Methodologies. Available at: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. Available at: [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Pyrazole and Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] Among the heterocyclic compounds that form the backbone of many medicinal chemistry programs, pyrazoles and triazoles have emerged as particularly promising scaffolds.[3][4][5] Both five-membered nitrogen-containing rings offer versatile platforms for synthetic modification, leading to a vast chemical space of derivatives with a broad spectrum of biological activities. This guide provides a direct comparison of the antimicrobial profiles of pyrazole and triazole derivatives, supported by experimental data and mechanistic insights to inform future drug discovery efforts.
Structural Framework and Mechanism of Action: A Tale of Two Azoles
While both pyrazole and 1,2,4-triazole are five-membered aromatic rings containing nitrogen atoms, their structural differences fundamentally influence their biological targets and antimicrobial mechanisms.
Triazole Derivatives: The Established Antifungals
The antimicrobial activity of triazoles is most famously represented by the "azole" class of antifungal drugs, such as fluconazole and itraconazole. Their primary mechanism of action is well-established.[6][7] Triazoles effectively inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.[6][8][9][10] By blocking this step, triazoles deplete ergosterol, a vital component of the fungal cell membrane, and lead to the accumulation of toxic sterol intermediates. This disrupts membrane integrity and function, ultimately leading to cell lysis and death.[6][8] While potent against fungi, the antibacterial activity of classic antifungal triazoles is limited. However, novel triazole derivatives are being explored for their antibacterial potential, often through different mechanisms.[2][11]
Pyrazole Derivatives: A Diversity of Targets
In contrast to the well-defined antifungal mechanism of triazoles, pyrazole derivatives exhibit a more diverse range of antimicrobial activities by targeting various metabolic pathways in both bacteria and fungi.[12] The mechanism of action for many pyrazole derivatives is still under investigation, but several key targets have been identified[12]:
-
DNA Gyrase and Topoisomerase Inhibition: Some pyrazole derivatives have been shown to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[12] These enzymes are essential for DNA replication, recombination, and repair, making them excellent antibacterial targets.
-
Cell Wall Disruption: Certain pyrazole compounds exert their antibacterial effect by disrupting the bacterial cell wall, a structure crucial for bacterial survival.[12]
-
Broad Bioactivity: The pyrazole nucleus is a versatile scaffold found in drugs with anti-inflammatory, anti-cancer, and antiviral properties, in addition to antimicrobial effects.[3][4] This wide range of activities suggests that different pyrazole derivatives can be tailored to interact with various biological targets.
Mechanism of Azole Antifungal Action
The following diagram illustrates the established mechanism of action for azole antifungal agents, highlighting the inhibition of ergosterol synthesis.
Caption: Mechanism of action of triazole antifungals.
Comparative Antimicrobial Potency: A Data-Driven Analysis
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize representative MIC values for various pyrazole and triazole derivatives against common bacterial and fungal pathogens, compiled from recent literature.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound Class | Derivative Type | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Pyrazole | Pyrazole-thiazole hybrid | 1.9 - 3.9 | > 100 | [12] |
| Pyrazole | Pyrazole-derived hydrazone | < 0.2 (MRSA) | > 100 | [12] |
| Pyrazole | Coumarinyl-pyrazole | 12.5 (MRSA) | > 100 | [12] |
| Pyrazole | DNA Gyrase Inhibitor | 12.5 | 12.5 | [12] |
| Triazole | Novel Schiff base derivatives | 31.25 - 62.5 | 62.5 - 125 | [2] |
| Triazole | Fluconazole (Reference) | > 64 | > 64 | N/A |
| Ciprofloxacin | Reference Antibiotic | 0.25 - 1 | 0.015 - 0.12 | N/A |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound Class | Derivative Type | Candida albicans | Aspergillus fumigatus | Reference |
| Pyrazole | Pyrazole-thiadiazine | 2.9 - 7.8 | 2.9 - 7.8 | [1] |
| Pyrazole | Pyrazole-3,4-dicarboxylic acid | Good Inhibition | Not Reported | [3] |
| Triazole | Fluconazole (Reference) | 0.25 - 2 | > 64 | N/A |
| Triazole | Itraconazole (Reference) | 0.03 - 0.5 | 0.12 - 1 | N/A |
| Triazole | Novel coumarin-triazole hybrid | 12.5 - 50 | 12.5 - 50 | [13] |
Analysis of Performance:
-
Antibacterial Activity: The data indicates that certain pyrazole derivatives, particularly hybrids with other heterocyclic rings like thiazole or those designed as DNA gyrase inhibitors, exhibit potent activity against Gram-positive bacteria, including resistant strains like MRSA.[12] Their activity against Gram-negative bacteria appears to be more variable and generally less potent.[12] Novel antibacterial triazoles are in earlier stages of development, and while they show promise, the reported MICs are often higher than those of specialized pyrazole derivatives.
-
Antifungal Activity: Triazoles remain the dominant class for antifungal applications, with established drugs like fluconazole and itraconazole demonstrating very low MICs against a range of fungal pathogens. While some pyrazole derivatives have shown noteworthy antifungal activity, they have yet to match the potency of clinically used triazoles.[1]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial activity data, standardized protocols are essential. Below are step-by-step methodologies for two common assays.
Protocol 1: Broth Microdilution for MIC Determination
This method is considered the "gold standard" for determining quantitative MIC values.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final test concentration of 5 x 10⁵ CFU/mL in the microplate wells.
-
Compound Preparation: The test compounds (pyrazoles, triazoles) are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of two-fold serial dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) directly in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.
-
Controls: Several wells are reserved for controls:
-
Growth Control: Medium with inoculum only (no compound).
-
Sterility Control: Medium only (no inoculum).
-
Positive Control: A standard antibiotic/antifungal drug.
-
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Broth Microdilution Workflow
This flowchart outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for the broth microdilution assay.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Plate Preparation: A sterile cotton swab is dipped into a standardized microbial inoculum (0.5 McFarland) and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the test compound. The disks are then carefully placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated under the same conditions as the broth microdilution method.
-
Measurement: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured in millimeters.
Conclusion and Future Directions
The comparative analysis reveals distinct strengths for pyrazole and triazole derivatives.
-
Triazoles are highly optimized and potent antifungal agents with a well-understood mechanism of action targeting ergosterol biosynthesis. Their development as antibacterial agents is an emerging field requiring significant structural modification to engage different cellular targets.
-
Pyrazoles represent a more versatile scaffold, demonstrating potent antibacterial activity through diverse mechanisms, including the inhibition of essential enzymes like DNA gyrase.[12] Certain pyrazole derivatives also possess promising antifungal properties, though they generally do not yet achieve the potency of clinically established triazoles.[1]
The future of developing antimicrobials from these scaffolds lies in hybrid molecules . Combining the pyrazole core with other pharmacophores (like thiazole) has already shown success in enhancing antibacterial potency, particularly against drug-resistant Gram-positive pathogens.[12] Similarly, creating triazole hybrids may unlock novel mechanisms of action beyond ergosterol inhibition, broadening their therapeutic potential. For drug development professionals, the choice between a pyrazole and a triazole scaffold will depend entirely on the therapeutic goal: targeting fungal infections strongly favors the well-established triazole framework, while the search for novel antibacterial agents, especially for resistant strains, may find more immediate success with the diverse and adaptable pyrazole core.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
El-Sayed, N. N. E. (Year not specified). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]
-
Golan, D. E. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
(2018). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. [Link]
-
(Year not specified). Mechanisms of action in antifungal drugs. Research Starters - EBSCO. [Link]
-
(Year not specified). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]
-
(Year not specified). Azole antifungals. Life Worldwide. [Link]
-
Plewa, S., & Wela, A. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]
-
Kumar, A. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies. [Link]
-
Al-Omair, M. A. (2022). Coumarin Triazoles as Potential Antimicrobial Agents. MDPI. [Link]
-
(Year not specified). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Hindawi. [Link]
-
Xiao, J., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 8. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 9. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against Pyrazole-Containing Haptens
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Moieties and the Need for Specific Antibodies
The pyrazole ring is a five-membered heterocycle that is a critical structural component in a wide array of pharmaceuticals and agrochemicals.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[1] Pyrazole-containing compounds have been successfully developed as anti-inflammatory drugs (e.g., celecoxib), antipsychotics, and analgesics.[1] In agriculture, phenylpyrazole insecticides like fipronil are widely used.[2][3]
Given their prevalence, there is a pressing need for sensitive and specific methods to detect and quantify these compounds in various matrices, from environmental samples to biological fluids. Immunoassays, powered by highly specific antibodies, offer a powerful tool for this purpose. However, the development of such antibodies against small molecules, or haptens, like pyrazoles, presents a significant challenge: achieving the desired specificity and minimizing cross-reactivity with structurally similar molecules.[4] This guide provides an in-depth comparison of strategies and experimental data from cross-reactivity studies of antibodies raised against pyrazole-containing haptens, offering insights for researchers in the field.
The Cornerstone of Specificity: Hapten Design and Immunogen Synthesis
The journey to a highly specific antibody begins with the strategic design of the hapten and its conjugation to a carrier protein to create an immunogen.[5][6] The hapten, being too small to elicit an immune response on its own, must be presented to the immune system in a way that exposes its most characteristic features.[5] The site of conjugation and the nature of the spacer arm are critical determinants of the resulting antibody's specificity.
A key principle, often referred to as Landsteiner's principle, posits that the antibody's specificity is primarily directed towards the parts of the hapten that are most distal to the conjugation site. Therefore, to generate antibodies that recognize the core pyrazole structure, the linker should be attached at a position that leaves the pyrazole ring and its key substituents exposed.
Case Study: Fipronil Immunoassay Development
In the development of an immunoassay for the insecticide fipronil, researchers synthesized different haptens to produce antibodies with varying specificities.[2][3] By designing haptens that presented different faces of the fipronil molecule to the immune system, they were able to generate two distinct enzyme-linked immunosorbent assays (ELISAs) with different cross-reactivity profiles for fipronil and its metabolites.[2][3] This highlights the power of rational hapten design in tuning antibody specificity.
Comparative Analysis of Cross-Reactivity Data
The ultimate measure of an antibody's utility in an immunoassay is its ability to distinguish between the target analyte and other structurally related compounds. This is quantified through cross-reactivity studies, typically using a competitive immunoassay format. The results are often expressed as the concentration of the competing compound required to cause 50% inhibition (IC50) of the signal, which is then compared to the IC50 of the target analyte to calculate the cross-reactivity percentage.
Table 1: Comparison of Antibody Cross-Reactivity for Fipronil and its Metabolites
| Compound | Assay 1 Cross-Reactivity (%) | Assay 2 Cross-Reactivity (%) |
| Fipronil | 100 | 100 |
| Fipronil-sulfide | 96 | 39 |
| Fipronil-detrifluoromethylsulfonyl | 38 | 1.4 |
| Fipronil-desulfinyl | 101 | 25 |
Data compiled from studies on fipronil immunoassay development.[2][3]
The data in Table 1 clearly demonstrates how different immunization strategies can lead to antibodies with dramatically different cross-reactivity profiles. Assay 1 shows broad reactivity with fipronil and its major metabolites, which could be advantageous for screening total fipronil-related residues. In contrast, Assay 2 is more specific for fipronil, with significantly lower cross-reactivity for its metabolites. The choice between these assays would depend on the specific application.
Experimental Protocols: A Self-Validating System
The reliability of cross-reactivity data hinges on the robustness of the experimental protocols. Here, we outline a detailed, self-validating workflow for producing and characterizing antibodies against pyrazole-containing haptens.
Part 1: Immunogen and Coating Antigen Preparation
Causality: The goal is to create an immunogen that presents the pyrazole hapten to the immune system and a coating antigen for the ELISA that allows for competitive binding. Using different carrier proteins or conjugation chemistries for the immunogen and coating antigen (a heterologous assay format) can often improve assay sensitivity.[2][3]
Step-by-Step Methodology:
-
Hapten Synthesis: Synthesize the pyrazole-containing hapten with a linker arm containing a reactive functional group (e.g., a carboxylic acid or an amine). The synthesis route will be specific to the target pyrazole.[5]
-
Activation of Hapten: Activate the functional group on the hapten to facilitate conjugation. For a carboxylic acid, this can be achieved using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation to Carrier Protein: React the activated hapten with the carrier protein (e.g., Bovine Serum Albumin (BSA) for the immunogen and Ovalbumin (OVA) for the coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The molar ratio of hapten to carrier protein should be optimized to achieve a suitable hapten density.[6]
-
Purification and Characterization: Remove unconjugated hapten by dialysis or size-exclusion chromatography. Characterize the conjugate by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.[6]
Part 2: Antibody Production and Screening
Causality: The immunization protocol aims to stimulate a robust immune response in the host animal, leading to the production of high-affinity antibodies. The screening process is crucial for identifying antibody-producing cells (hybridomas in the case of monoclonal antibodies) that secrete antibodies with the desired specificity.
Caption: Workflow for antibody production and screening.
Step-by-Step Methodology:
-
Immunization: Immunize animals (typically mice or rabbits) with the hapten-carrier conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Titer Determination: Periodically collect blood samples and determine the antibody titer using an indirect ELISA with the coating antigen (hapten-OVA).
-
Hybridoma Production (for monoclonal antibodies): For monoclonal antibodies, fuse spleen cells from an immunized mouse with myeloma cells to create hybridomas.
-
Screening: Screen the culture supernatants from the hybridomas for antibodies that bind to the coating antigen and show displacement by the free pyrazole hapten. This is a critical step to identify antibodies with the desired specificity.
Part 3: Competitive ELISA for Cross-Reactivity Assessment
Causality: The competitive ELISA format directly measures the ability of structurally related compounds to compete with the coating antigen for binding to the antibody. This provides a quantitative measure of cross-reactivity.
Caption: Step-by-step workflow of a competitive ELISA.
Step-by-Step Methodology:
-
Plate Coating: Coat a microtiter plate with the coating antigen (hapten-OVA) and incubate.
-
Blocking: Block any remaining protein-binding sites on the plate with a blocking agent (e.g., a solution of non-fat dry milk or BSA).
-
Competitive Reaction: Add a fixed concentration of the antibody and varying concentrations of the target pyrazole analyte or the potential cross-reacting compounds. Incubate to allow for competition.
-
Detection: Wash the plate to remove unbound reagents. Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Generation: After another wash step, add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: Measure the signal intensity. The signal will be inversely proportional to the concentration of the free analyte in the sample. Plot the signal versus the logarithm of the analyte concentration to generate a standard curve. Calculate the IC50 value for each compound.
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100
Structural Insights into Antibody-Hapten Recognition
The interaction between an antibody and a hapten occurs at the antibody's binding site, also known as the paratope, which is formed by the hypervariable complementarity-determining regions (CDRs).[7] For small haptens like pyrazoles, the binding site is often a small, deep pocket at the interface of the antibody's heavy and light chains.[8]
The specificity of this interaction is governed by a combination of factors, including shape complementarity and non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.[9] Structural analysis of antibody-hapten complexes has revealed that the binding can induce conformational changes in the antibody, a phenomenon known as "induced fit."[8] Understanding these structural aspects can aid in the rational design of haptens and the interpretation of cross-reactivity data.
Conclusion: A Pathway to Highly Specific Pyrazole Immunoassays
The development of antibodies with high specificity for pyrazole-containing haptens is an achievable goal through a systematic and well-designed experimental approach. The key to success lies in the rational design of the hapten to expose the desired epitopes, the use of appropriate bioconjugation techniques, and a rigorous screening process to identify antibodies with the desired cross-reactivity profile. By understanding the underlying principles of hapten immunogenicity and antibody-antigen interactions, researchers can develop robust and reliable immunoassays for the detection and quantification of this important class of compounds.
References
-
Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - MDPI. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - Royal Society of Chemistry. Available at: [Link]
-
Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]
-
Hapten synthesis, monoclonal antibody production and immunoassay development for analyzing spiropidion residues - PubMed. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - National Center for Biotechnology Information. Available at: [Link]
-
Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - National Center for Biotechnology Information. Available at: [Link]
-
Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships - PubMed. Available at: [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - National Center for Biotechnology Information. Available at: [Link]
-
Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - ACS Publications. Available at: [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - ResearchGate. Available at: [Link]
-
Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing - Royal Society of Chemistry. Available at: [Link]
-
Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy - PubMed. Available at: [Link]
-
Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - ACS Publications. Available at: [Link]
-
Anti-hapten Antibody Problems - Aptamer Group. Available at: [Link]
-
New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay - ResearchGate. Available at: [Link]
-
Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety - eScholarship. Available at: [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed. Available at: [Link]
-
The Structural Basis of Antibody-Antigen Recognition - National Center for Biotechnology Information. Available at: [Link]
-
Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - ResearchGate. Available at: [Link]
-
Tolerance to celecoxib in patients with a history of adverse reactions to nonsteroidal anti-inflammatory drugs - Swiss Medical Weekly. Available at: [Link]
-
Structural analysis of anti-hapten antibodies to identify long-range structural movements induced by hapten binding - University of Strathclyde. Available at: [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. Available at: [Link]
-
Rapid and Sensitive On-Site Detection of Fipronil in Foods Using Evanescent Wave Fluorescent Immunosensor - MDPI. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Fluxapyroxad Haptens and Antibodies for Highly Sensitive Immunoanalysis of Food Samples - ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]
-
Celecoxib rash and other NSAIDs - American Academy of Allergy, Asthma & Immunology. Available at: [Link]
-
Antibody Structure and Function: The Basis for Engineering Therapeutics - MDPI. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aptamergroup.com [aptamergroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structural Basis of Antibody-Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of computational docking methodologies for the analysis of pyrazole inhibitors within kinase active sites. This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the critical choices and validation steps that underpin robust and reliable in-silico predictions.
The Significance of Pyrazole Inhibitors and Kinase Targets
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery.[2] Pyrazole-based compounds have emerged as a "privileged scaffold" in the design of protein kinase inhibitors due to their synthetic accessibility and versatile bioisosteric properties.[3] Numerous pyrazole derivatives have been investigated as potent inhibitors of a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Aurora kinases, which are critical in tumor angiogenesis and cell cycle regulation.[1][2]
Molecular docking is an indispensable computational tool for predicting the binding mode and affinity of these inhibitors within the ATP-binding pocket of kinases.[1] A well-executed docking study can provide invaluable insights into the structure-activity relationships (SAR) of a series of compounds, guiding the design of more potent and selective inhibitors. However, the reliability of docking results is highly dependent on the choice of software, scoring function, and the meticulous validation of the computational protocol.
A Comparative Overview of Docking Software for Kinase-Pyrazole Complexes
The selection of a docking program is a critical first step that can significantly influence the outcome of a study. Different programs employ distinct search algorithms and scoring functions, leading to variations in performance. Here, we compare several commonly used docking programs in the context of kinase inhibitor studies.
| Docking Software | Search Algorithm Highlights | Scoring Function Principles | Reported Success Rate (Pose Prediction < 2Å RMSD for Kinases) | Key Considerations |
| AutoDock Vina | Employs a Lamarckian genetic algorithm for global and local search. | Machine-learning-based empirical scoring function. | ~60-63% in both rigid and flexible docking modes.[4] | Open-source and widely used. Performance can be sensitive to the definition of the search space. |
| DOCK 6 | Uses an incremental construction algorithm (Anchor-and-Grow). | Grid-based scoring for van der Waals and electrostatic interactions. | High success rate (~80%) with a rigid docking approach.[4] | Can be very effective, but performance may decrease with increased ligand flexibility. |
| Glide (Schrödinger) | Employs a hierarchical search protocol, from a systematic search to Monte Carlo minimization. | Empirically-based ChemScore, and more advanced SP and XP scoring functions. | Often considered a high-performing commercial option. | A robust commercial package with a user-friendly interface and well-validated workflows. |
| GOLD (CCDC) | Utilizes a genetic algorithm to explore ligand and protein flexibility. | Offers multiple scoring functions, including GoldScore, ChemScore, ASP, and PLP. | Generally performs well, but results can vary depending on the chosen scoring function. | Known for its handling of ligand flexibility and water molecules. |
| Posit (OpenEye) | A pose prediction tool that considers both ligand shape and chemistry. | Combines shape fitting with chemical feature matching. | Can achieve high success rates, especially when docking into multiple crystal structures.[5] | Particularly useful for cross-docking scenarios where a co-crystallized ligand is available for a related protein. |
It is crucial to note that "success rates" can be highly dependent on the specific kinase target and the chemical space of the inhibitors being studied. Therefore, a pilot study comparing a few selected programs on a small, well-characterized dataset is often a prudent initial step.
The Critical Role of Docking Protocol Validation
A fundamental tenet of scientific integrity in computational studies is the rigorous validation of the chosen methodology. For molecular docking, the most common and essential validation step is the re-docking of a co-crystallized ligand back into its corresponding protein structure.[6][7]
A successful validation is typically defined by a low root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose, with a generally accepted threshold of less than 2.0 Å. This demonstrates that the chosen docking parameters are capable of accurately reproducing the known binding mode.
Below is a generalized workflow for docking protocol validation, which should be performed before screening a library of novel compounds.
Step-by-Step Protocol for a Comparative Docking Study
This section outlines a detailed methodology for conducting a comparative docking study of novel pyrazole inhibitors against a specific kinase target, such as VEGFR-2.
Preparation of the Kinase Structure
-
Obtain the Protein Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, we will use a VEGFR-2 structure complexed with a known inhibitor (e.g., PDB ID: 4ASD).[8]
-
Protein Preparation:
-
Load the PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, Discovery Studio, or the open-source PyMOL).
-
Remove all non-essential molecules, including water, co-solvents, and any ions not critical for binding.
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be done using tools like H++ or the Protein Preparation Wizard in Maestro.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed.
-
Preparation of the Pyrazole Inhibitor Library
-
Ligand Sketching and 3D Conversion:
-
Draw the 2D structures of your pyrazole derivatives using a chemical drawing tool like ChemDraw.
-
Convert the 2D structures to 3D format.
-
-
Ligand Preparation:
-
Generate realistic 3D conformations for each ligand.
-
Assign correct protonation states and tautomers at physiological pH.
-
Perform an energy minimization of each ligand. Tools like LigPrep in the Schrödinger suite can automate this process for a library of compounds.
-
Docking Procedure and Scoring
-
Grid Generation: Define the active site for docking by creating a grid box centered on the co-crystallized ligand from your validated protocol. The size of the grid should be sufficient to accommodate the ligands in your library.
-
Execution of Docking Runs:
-
For each docking program being compared (e.g., Glide, AutoDock Vina, GOLD), perform the docking calculations for your entire pyrazole inhibitor library using the validated parameters.
-
It is advisable to generate multiple binding poses for each ligand to ensure thorough conformational sampling.
-
-
Scoring and Ranking:
-
The primary output of a docking run is a score that estimates the binding affinity. Lower scores generally indicate more favorable binding.
-
Rank your pyrazole inhibitors based on their docking scores from each program.
-
Post-Docking Analysis
-
Visual Inspection of Binding Poses: Critically examine the top-ranked poses for each inhibitor. A plausible binding mode should exhibit key interactions known to be important for kinase inhibition, such as hydrogen bonds with the hinge region of the kinase.
-
Interaction Analysis: Identify and catalog the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
Correlation with Experimental Data: If available, correlate the docking scores with experimental binding affinities (e.g., IC50 or Ki values). A good docking protocol should show a reasonable correlation, although a perfect linear relationship is rare due to the approximations in scoring functions.
Case Study: Interpreting Comparative Docking Results for VEGFR-2 Inhibitors
To illustrate the practical application of this guide, let's consider a hypothetical case study where three pyrazole inhibitors (PZ-1, PZ-2, and PZ-3) are docked into the active site of VEGFR-2 using three different software packages.
| Compound | Experimental IC50 (nM) | Glide Docking Score | AutoDock Vina Score (kcal/mol) | GOLD (ChemScore) |
| PZ-1 | 15 | -10.5 | -9.8 | 35.2 |
| PZ-2 | 150 | -8.2 | -8.5 | 28.7 |
| PZ-3 | >10,000 | -5.1 | -6.2 | 15.4 |
| Sorafenib (Control) | 30 | -9.7 | -9.2 | 32.1 |
In this example, all three programs correctly rank the most potent compound (PZ-1) and the inactive compound (PZ-3). However, the relative ranking of PZ-2 and the control, Sorafenib, may differ. This highlights the importance of not relying on a single scoring function and the value of comparing results across different platforms.
A deeper analysis would involve examining the predicted binding modes. For instance, PZ-1 might show a canonical hydrogen bond with the hinge residue Cys919 and favorable hydrophobic interactions in the DFG-out pocket, consistent with known type II kinase inhibitors. In contrast, the predicted pose for PZ-3 might lack these key interactions, explaining its poor activity.
Conclusion and Future Directions
Comparative docking studies are a powerful tool in the arsenal of the modern drug designer. By systematically evaluating different computational approaches and rigorously validating the chosen protocols, researchers can gain a higher degree of confidence in their in-silico predictions. This, in turn, can lead to a more efficient and rational design of novel pyrazole-based kinase inhibitors.
Future advancements in this field will likely involve the increasing use of machine learning and artificial intelligence to develop more accurate scoring functions and to better predict the off-target effects of kinase inhibitors.[9] Integrating molecular dynamics simulations to account for protein flexibility and the presence of water molecules will also be crucial for refining the accuracy of binding predictions.
References
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. Available at: [Link]
-
Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. (2022). Journal of Chemical Information and Modeling. Available at: [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022). bioRxiv. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules. Available at: [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022). PMC. Available at: [Link]
-
Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). International Journal of Molecular Sciences. Available at: [Link]
-
Virtual Target Screening: Validation Using Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling. Available at: [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Molecules. Available at: [Link]
-
Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). NIH. Available at: [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. (n.d.). Semantic Scholar. Available at: [Link]
-
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2025). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2005). Journal of Chemical Information and Modeling. Available at: [Link]
-
Peer review in Conformation selection by ATP-competitive inhibitors and allosteric communication in ERK2. (2024). eLife. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. Available at: [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioanalytical Method Validation for Ethyl 4-Amino-3-Phenyl-1H-Pyrazole-5-Carboxylate Quantification in Biological Matrices
In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of two robust analytical methodologies for the validation of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with significant pharmaceutical potential, in biological samples such as plasma and urine.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). Beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative regulatory standards.
The Critical Role of Bioanalytical Method Validation
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[4][5][6] Regulatory bodies like the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data.[4][5][6][7][8] Adherence to these principles is paramount for generating reliable data to support regulatory decisions on the safety and efficacy of new drug products.[6][9]
This guide will explore the validation of two distinct yet complementary analytical techniques for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a compound with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol .[10]
Comparative Overview of Analytical Methodologies
The choice of an analytical technique is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. For ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, both HPLC-UV and UPLC-MS/MS present viable options, each with distinct advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and relatively simple operation. It is well-suited for quantifying analytes present at moderate to high concentrations.
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS): Offering superior sensitivity and selectivity, UPLC-MS/MS is the gold standard for bioanalysis, capable of detecting and quantifying analytes at very low concentrations, even in complex biological matrices.[11][12]
The following table provides a comparative summary of the expected performance of these two methods for the quantification of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate in a biological matrix like human plasma.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 50 - 5000 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.03 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Minimal with appropriate sample preparation |
Experimental Protocols and Method Validation
A full validation of a bioanalytical method should be performed when establishing a new method and should include assessments of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[4][6]
Sample Preparation: A Critical First Step
The complexity of biological matrices necessitates a robust sample preparation method to remove interfering substances and concentrate the analyte of interest. For both HPLC-UV and UPLC-MS/MS, a protein precipitation or liquid-liquid extraction protocol is recommended.
Protein Precipitation Protocol:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Workflow for Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate in plasma for studies where high sensitivity is not a primary requirement.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Validation Protocol
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.
-
Linearity: Prepare a series of calibration standards in blank plasma ranging from 50 to 5000 ng/mL. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the linearity using a weighted linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 150, 2000, and 4000 ng/mL) in five replicates on three different days to determine intra- and inter-day accuracy and precision.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis.
Method 2: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
For studies demanding high sensitivity and selectivity, such as pharmacokinetic studies with low dosage, UPLC-MS/MS is the preferred method.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 232.1 → 186.1Internal Standard: m/z (to be determined for a suitable analog) |
Validation Protocol
-
Selectivity and Matrix Effect: Infuse a standard solution of the analyte and internal standard post-column while injecting extracted blank plasma from multiple sources to evaluate ion suppression or enhancement at the expected retention times.
-
Linearity: Prepare calibration standards in blank plasma from 0.1 to 500 ng/mL and analyze using the UPLC-MS/MS method.
-
Accuracy and Precision: Assess intra- and inter-day accuracy and precision using QC samples at low, medium, and high concentrations (e.g., 0.3, 50, and 400 ng/mL).
-
Stability: Conduct comprehensive stability assessments as described for the HPLC-UV method.
UPLC-MS/MS Analysis Workflow
Caption: Workflow for UPLC-MS/MS analysis.
Conclusion and Recommendations
The choice between HPLC-UV and UPLC-MS/MS for the quantification of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate in biological matrices depends on the specific requirements of the study.
-
HPLC-UV is a suitable choice for routine analysis in later-stage drug development or for studies where the expected analyte concentrations are relatively high. Its simplicity and lower cost are significant advantages.
-
UPLC-MS/MS is indispensable for early-stage research, particularly for pharmacokinetic and toxicokinetic studies, where high sensitivity and selectivity are crucial for accurate characterization of the drug's profile.
Both methods, when properly validated according to ICH and FDA guidelines, can provide reliable and reproducible data.[4][6][13][14] The detailed protocols and validation strategies presented in this guide offer a solid foundation for researchers to develop and implement robust bioanalytical methods for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate and other novel pyrazole-based compounds.
References
-
ResearchGate. (2025). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
News of Pharmacy. (2022). Development of conditions for Pyrazidol identification in the urine in the presence of its biotransformation products by thin layer chromatography and mass spectrometry. Retrieved from [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
-
ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]
-
MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
-
PubMed. (n.d.). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
KCAS Bioanalytical & Biomarker Services. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
PeerJ. (n.d.). UPLC-MS metabolite profiling and antioxidant activity of Sanghuangporus sanghuang extract. Retrieved from [Link]
-
ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. worldwide.com [worldwide.com]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. youtube.com [youtube.com]
- 10. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
